Angiopeptin TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVCOVWXYIMTNV-XCNZXRHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CS)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC5=CC=CC=C5C=C4)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73F6N11O14S2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1326.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Angiopeptin TFA: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiopeptin TFA is a synthetic cyclic octapeptide analogue of somatostatin that has garnered significant interest in cardiovascular and cancer research. As a partial agonist for somatostatin receptor subtypes 2 (sst2) and 5 (sst5), it modulates key signaling pathways involved in cell growth and hormone secretion. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, purification, characterization, and biological evaluation are presented to facilitate further research and development.
Chemical Structure and Properties
Angiopeptin is a cyclic octapeptide with the amino acid sequence Cys-Tyr-Trp-Lys-Val-Cys-Thr-NH2, featuring a disulfide bridge between the two cysteine residues. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is common for synthetic peptides.
Chemical Identity
| Property | Value |
| Amino Acid Sequence | CYWKVCT-NH2 |
| Molecular Formula | C58H73F6N11O14S2 |
| Molecular Weight | 1326.39 g/mol [1][2] |
| CAS Number | 2478421-60-0[1] |
Physicochemical Properties
| Property | Description |
| Appearance | White to off-white powder |
| Purity | Typically >98% as determined by HPLC |
| Solubility | Soluble in water. For stock solutions, it is recommended to dissolve in water and filter sterilize.[3] |
| Storage | Store at -20°C for long-term stability (up to 1 year). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month.[3] |
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through its interaction with somatostatin receptors, which are G-protein coupled receptors.
Receptor Binding Affinity
Angiopeptin is a partial agonist for sst2 and sst5 receptors with high affinity.
| Receptor Subtype | IC50 (nM) |
| sst2 | 0.26 |
| sst5 | 6.92 |
Signaling Pathway
Upon binding to sst2 and sst5 receptors, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has several downstream consequences, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) production and release. This mechanism underlies its potential therapeutic applications in conditions characterized by excessive growth factor signaling.
Figure 1. this compound signaling pathway.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Angiopeptin is synthesized using Fmoc-based solid-phase peptide synthesis.
Figure 2. General workflow for the solid-phase synthesis of Angiopeptin.
Materials:
-
Fmoc-protected amino acids
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylethylamine (DIEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Resin Preparation: Swell the 2-chlorotrityl chloride resin in DMF.
-
First Amino Acid Loading: Couple the first Fmoc-amino acid (Fmoc-Thr(tBu)-OH) to the resin using DIEA in DCM.
-
Peptide Chain Elongation:
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-amino acid using HBTU and DIEA in DMF. Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v).
-
Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute aqueous solution and adjust the pH to ~8.5. Allow for air oxidation or use an oxidizing agent like DMSO to facilitate disulfide bond formation.
-
Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
Preparative HPLC system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Protocol:
-
Dissolve the crude Angiopeptin in a minimal amount of Solvent A.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5-60% over 30 minutes) at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final product.
Characterization
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Mass: [M+H]+ at m/z corresponding to the calculated molecular weight of Angiopeptin.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: 1H and 13C NMR in a suitable solvent (e.g., DMSO-d6 or H2O/D2O).
-
Analysis: Confirm the presence of all expected amino acid residues and the overall structure of the peptide.
Biological Assays
Somatostatin Receptor Binding Assay:
Figure 3. Workflow for a competitive somatostatin receptor binding assay.
Materials:
-
Cell membranes from a cell line overexpressing human sst2 or sst5 (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analogue (e.g., [125I-Tyr11]-SRIF-14).
-
This compound.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the binding buffer.
-
For non-specific binding, include a high concentration of unlabeled somatostatin.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound.
Adenylyl Cyclase Inhibition Assay:
Materials:
-
Cell line expressing the target somatostatin receptor (e.g., CHO-sst2 cells).
-
Forskolin (an adenylyl cyclase activator).
-
This compound.
-
cAMP assay kit (e.g., ELISA or TR-FRET based).
Protocol:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase and increase intracellular cAMP levels.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit.
-
Determine the ability of this compound to inhibit forskolin-stimulated cAMP production and calculate its EC50 value.
Conclusion
This compound is a valuable research tool for investigating the roles of somatostatin receptors in various physiological and pathological processes. This guide provides the essential information and detailed protocols required for its synthesis, purification, characterization, and biological evaluation, thereby empowering researchers to explore its full therapeutic potential.
References
Angiopeptin TFA: A Technical Overview of Somatostatin Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of Angiopeptin TFA for somatostatin receptors (SSTRs). Angiopeptin, a synthetic cyclic octapeptide analogue of somatostatin, has been a subject of interest for its potential therapeutic applications. A thorough understanding of its interaction with SSTR subtypes is crucial for advancing research and development in this area. This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes.
Quantitative Binding Affinity of this compound
The binding profile of this compound across the five somatostatin receptor subtypes (SSTR1-SSTR5) demonstrates a clear selectivity. The available data, primarily derived from radioligand binding assays, is summarized in the table below.
| Receptor Subtype | Binding Affinity (IC50/Ki) | Comments |
| SSTR1 | Low Affinity (~1 µM) | This compound shows negligible binding to the SSTR1 subtype. |
| SSTR2 | 0.26 nM (IC50)[1] | Exhibits very high affinity for the SSTR2 subtype. |
| SSTR3 | Moderate to High Affinity | While specific quantitative data is limited, Angiopeptin is reported to have a moderate to high affinity for SSTR3. |
| SSTR4 | Low Affinity (~1 µM) | This compound displays a low affinity for the SSTR4 subtype. |
| SSTR5 | 6.92 nM (IC50)[1] | Demonstrates high affinity for the SSTR5 subtype. |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of this compound for somatostatin receptors is typically achieved through a competitive radioligand binding assay. The following protocol is a synthesized methodology based on established practices for SSTR binding assays.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected with and expressing individual human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, or SSTR5).
-
Radioligand: A high-affinity radiolabeled somatostatin analogue, such as [125I-Tyr11]-Somatostatin-14 or a subtype-selective radioligand. The choice of radioligand may vary depending on the receptor subtype being assayed.
-
Competitor: this compound (unlabeled).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.
-
Assay Buffer: 50 mM HEPES (pH 7.4) containing 5 mM MgCl2, 1 mg/mL BSA, and 0.2 mg/mL bacitracin.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
Membrane Preparation
-
Culture the transfected cells to confluency.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparations at -80°C until use.
Competition Binding Assay
-
In a 96-well plate, add the following components in triplicate for each data point:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled somatostatin (1 µM, for non-specific binding).
-
50 µL of varying concentrations of this compound (typically from 10-12 M to 10-5 M).
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value for the specific receptor subtype).
-
50 µL of the prepared cell membranes (containing a specific amount of protein, e.g., 20-50 µg).
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a beta or gamma counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
If the Kd of the radioligand is known, the inhibition constant (Ki) for this compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used in the assay.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
An In-depth Technical Guide to SST2 and SST5 Receptor Partial Agonist Effects
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Somatostatin receptors (SSTs), a family of five G protein-coupled receptors (GPCRs), are critical regulators of the endocrine and nervous systems. Specifically, the SST2 and SST5 subtypes are key therapeutic targets for conditions like acromegaly and Cushing's disease, as they modulate the secretion of growth hormone (GH) and adrenocorticotropic hormone (ACTH), respectively.[1][2][3] While full agonists have been the cornerstone of therapy, there is growing interest in partial and biased agonists, which may offer a more nuanced pharmacological profile, potentially separating desired therapeutic outcomes from adverse effects.
This guide provides a technical overview of the effects of partial agonists on SST2 and SST5 receptors. It details their signaling mechanisms, presents quantitative data on their binding and functional characteristics, outlines key experimental protocols for their evaluation, and visualizes the core concepts and workflows. The focus is on providing a robust resource for researchers actively engaged in the study of somatostatin receptor pharmacology and the development of next-generation SST-targeting therapeutics.
SST2 and SST5 Signaling Pathways
SST2 and SST5 receptors primarily couple to the Gi/o family of G proteins.[4] The canonical signaling cascade initiated by agonist binding involves the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP is a central mechanism for the inhibition of hormone secretion.
Beyond cAMP modulation, SST receptor activation triggers a diverse array of downstream signals:
-
Ion Channel Modulation: Activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Calcium Channel Inhibition: Inhibition of voltage-gated calcium channels, reducing calcium influx.
-
MAPK Pathway: Modulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, which can influence cell proliferation and apoptosis.
The concept of biased agonism is particularly relevant, where a ligand may preferentially activate one signaling pathway over another. For example, the multi-receptor ligand pasireotide (SOM230) has been shown to function as a biased agonist at the SST2 receptor, potently suppressing cAMP production without inducing significant receptor internalization or membrane hyperpolarization.
The Concept of Partial Agonism
A full agonist binds to a receptor and produces a maximal biological response. In contrast, a partial agonist binds to the same receptor but elicits only a submaximal response, even at saturating concentrations. This lower intrinsic efficacy can be advantageous, potentially offering a ceiling effect that reduces the risk of overstimulation or certain side effects. Pasireotide, for instance, has been described as a partial agonist at the SST2 receptor while acting as a full agonist at SST5.
Quantitative Data for SST Receptor Ligands
The pharmacological profile of a somatostatin analog is defined by its binding affinity (how tightly it binds to the receptor) and its functional efficacy (the magnitude of the response it elicits). Pasireotide is notable for its high affinity for multiple SST subtypes, particularly SST5.
Binding Affinity Profiles
The following table summarizes the binding affinities (IC50 in nM) of pasireotide and other common somatostatin analogs for human SST2 and SST5 receptors. Lower values indicate higher affinity.
| Compound | SST2 Affinity (IC50, nM) | SST5 Affinity (IC50, nM) | Reference(s) |
| Pasireotide (SOM230) | 0.54 - 2.5 | 0.16 - 0.79 | |
| Octreotide | 1.1 | 6.2 | |
| Lanreotide | 1.5 | >1000 | |
| Somatostatin-14 | 0.4 | 1.3 |
Functional Potency and Efficacy
Functional assays, such as the inhibition of hormone release or cAMP production, reveal the efficacy of a ligand. The data below illustrates the potency (EC50) of a novel agonist and highlights how partial agonism results in a lower maximal effect (Emax) compared to a full agonist.
| Compound | Target Receptor | Assay Type | Potency (EC50, nM) | Efficacy (% of Max) | Reference(s) |
| Novel Agonist | SST2 | cAMP Inhibition | 0.16 | Not specified (Agonist) | |
| Pasireotide | SST2 | Internalization | Not specified | Partial Agonist | |
| Octreotide | SST2 | Internalization | Not specified | Full Agonist | |
| Pasireotide | SST5 | Internalization | Not specified | Full Agonist |
Key Experimental Protocols
Accurate characterization of partial agonists requires robust and reproducible experimental methodologies. The following sections detail standard protocols for assessing binding affinity and functional activity at SST2 and SST5 receptors.
Radioligand Binding Assay
This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.
Objective: To determine the IC50 value of a test compound at SST2 or SST5.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing the human SST receptor subtype of interest.
-
Radioligand: e.g., [125I-Tyr11]Somatostatin-14.
-
Test compounds (partial agonists) at various concentrations.
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Non-specific binding control: High concentration of unlabeled somatostatin (e.g., 1 µM).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine cell membranes (10-40 µg protein/well), a fixed concentration of radioligand (e.g., 0.1 nM), and serial dilutions of the test compound.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
cAMP Accumulation Assay (Gi-coupled)
This functional assay measures the ability of a partial agonist to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.
Objective: To determine the EC50 and Emax values of a partial agonist for the inhibition of cAMP production.
Materials:
-
Whole cells (e.g., CHO-K1, AtT-20) expressing the target SST receptor.
-
Assay Buffer: HBSS or PBS with 0.1% BSA.
-
Phosphodiesterase (PDE) inhibitor: e.g., 500 µM IBMX, to prevent cAMP degradation.
-
Adenylyl Cyclase Stimulator: e.g., Forskolin (at its EC80 concentration).
-
Test compounds (partial agonists) at various concentrations.
-
cAMP detection kit (e.g., HTRF, AlphaScreen).
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in assay buffer containing a PDE inhibitor.
-
Compound Plating: In a 384-well white microplate, dispense serial dilutions of the test compound.
-
Cell Stimulation: Add the cell suspension to the wells. Then, add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add lysis buffer and the cAMP detection reagents from the kit (e.g., labeled cAMP tracer and anti-cAMP antibody).
-
Measurement: Incubate as per the kit instructions (e.g., 60 minutes at room temperature) and read the plate on a compatible reader (e.g., HTRF reader).
-
Data Analysis: Plot the assay signal against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and Emax values. The Emax for a partial agonist will be lower than that of a full agonist.
ERK1/2 Phosphorylation Assay
This assay provides an alternative functional readout by measuring the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway.
Objective: To quantify agonist-induced ERK1/2 phosphorylation.
Materials:
-
Cells expressing the target SST receptor plated in 96- or 384-well plates.
-
Test compounds (partial agonists).
-
Supplemented Lysis Buffer.
-
Phospho-ERK1/2 detection kit (e.g., THUNDER™ TR-FRET, AlphaScreen® SureFire®).
-
TR-FRET or AlphaScreen compatible plate reader.
Procedure:
-
Cell Culture: Seed cells in a tissue culture-treated microplate and culture overnight.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-18 hours before the assay.
-
Stimulation: Treat the cells with various concentrations of the test compound for a defined period (e.g., 5-15 minutes) at room temperature or 37°C.
-
Lysis: Remove the stimulation medium and add lysis buffer to each well. Incubate for 30 minutes at room temperature with shaking to ensure complete cell lysis.
-
Detection: Transfer the cell lysate to a white detection plate. Add the detection reagents (e.g., Eu-labeled anti-total ERK antibody and d2-labeled anti-phospho-ERK antibody).
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measurement: Read the time-resolved fluorescence signal on a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the log concentration of the agonist to generate a dose-response curve and determine EC50.
Conclusion and Future Directions
The study of SST2 and SST5 partial agonists represents a sophisticated frontier in endocrine pharmacology. Compounds like pasireotide, with their unique multi-receptor binding profiles and partial agonist characteristics at key subtypes like SST2, offer therapeutic possibilities that extend beyond traditional full agonists. The ability to fine-tune receptor signaling—potently activating SST5 while only partially engaging SST2—may allow for targeted efficacy in diseases with heterogeneous receptor expression, such as Cushing's disease and acromegaly.
Future research should focus on elucidating the precise molecular determinants of partial and biased agonism at SST receptors. A deeper understanding of these mechanisms will empower the rational design of novel ligands with optimized efficacy and improved safety profiles, ultimately leading to more effective treatments for patients with neuroendocrine disorders.
References
- 1. What is the mechanism of Pasireotide Diaspartate? [synapse.patsnap.com]
- 2. Pasireotide (SOM230): Development, mechanism of action and potential applications. - OAK Open Access Archive [oak.novartis.com]
- 3. Somatostatin receptors in pituitary somatotroph adenomas as predictors of response to somatostatin receptor ligands: A pathologist's perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Angiopeptin TFA: A Technical Guide to its Role in Growth Hormone Inhibition
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Angiopeptin TFA, a synthetic cyclic octapeptide analog of somatostatin, demonstrates a potent inhibitory effect on the secretion of growth hormone (GH). This technical guide provides an in-depth analysis of the molecular mechanisms, quantitative efficacy, and experimental methodologies related to the GH-inhibiting properties of this compound. By acting as a partial agonist at somatostatin receptor subtypes 2 (sst2) and 5 (sst5), this compound modulates key intracellular signaling pathways, leading to a reduction in GH release from the anterior pituitary. This document consolidates available data to serve as a comprehensive resource for researchers and professionals in the field of endocrinology and drug development.
Introduction to this compound
Angiopeptin is a long-acting cyclic octapeptide with pharmacological actions similar to the natural hormone somatostatin.[1] The trifluoroacetate (TFA) salt of Angiopeptin is a common formulation used in research settings. Its primary mechanism of action involves binding to and activating somatostatin receptors, which are G-protein coupled receptors widely expressed in various tissues, including the pituitary gland.[2][3] Angiopeptin exhibits a notable affinity for sst2 and sst5, making it a subject of interest for its potential therapeutic applications, particularly in conditions characterized by excessive GH secretion, such as acromegaly.[4][5]
Mechanism of Action: Inhibition of Growth Hormone Secretion
This compound exerts its inhibitory effect on growth hormone secretion primarily through its interaction with somatostatin receptors sst2 and sst5 on the surface of somatotroph cells in the anterior pituitary. As a partial agonist, it mimics the natural action of somatostatin, initiating a cascade of intracellular events that culminate in the suppression of GH release.
The binding of this compound to sst2 and sst5 receptors activates inhibitory G-proteins (Gi). This activation leads to the following key downstream signaling events:
-
Inhibition of Adenylyl Cyclase: The activated alpha subunit of the Gi protein directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in the signaling pathway that promotes GH secretion.
-
Modulation of Ion Channels: The beta-gamma subunit of the activated Gi protein can directly interact with and modulate the activity of ion channels. This includes the activation of potassium (K+) channels, leading to hyperpolarization of the cell membrane, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular calcium concentration is a crucial factor in inhibiting the exocytosis of GH-containing secretory granules.
-
Activation of Phosphotyrosine Phosphatases (PTPs): Somatostatin receptor activation can also lead to the stimulation of PTPs, such as SHP-1. These enzymes can dephosphorylate and inactivate signaling molecules that are involved in cell growth and hormone secretion.
The culmination of these signaling events is a significant reduction in the synthesis and release of growth hormone from the somatotrophs.
digraph "this compound Signaling Pathway for GH Inhibition" {
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Figure 2: Experimental workflow for evaluating this compound.
Conclusion
This compound is a potent inhibitor of growth hormone secretion, acting as a partial agonist at somatostatin receptors sst2 and sst5. Its mechanism of action is well-aligned with the known signaling pathways of these receptors, involving the inhibition of the adenylyl cyclase/cAMP pathway and the modulation of ion channels to reduce intracellular calcium levels. While specific quantitative data on GH inhibition by this compound is emerging, comparative data from other somatostatin analogs strongly support its potential efficacy. The experimental protocols outlined in this guide provide a robust framework for the further investigation and characterization of this compound and similar compounds. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic potential of this compound in disorders of growth hormone hypersecretion.
References
- 1. Meta-Analysis on the Effects of Octreotide on Tumor Mass in Acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Head-to-Head Comparison Between Octreotide and Pasireotide in GH-Secreting Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic modeling of the effects of lanreotide Autogel on growth hormone and insulin-like growth factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
In-depth Technical Guide: Inhibitors of Insulin-like Growth Factor-1 (IGF-1) Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor-1 (IGF-1) is a critical component of the growth hormone (GH)/IGF-1 axis, playing a pivotal role in cellular proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in the pathophysiology of numerous diseases, most notably cancer, where it contributes to tumor growth, metastasis, and resistance to therapies.[3][4][5] This has spurred the development of various strategies to inhibit IGF-1 signaling. This technical guide provides a comprehensive overview of inhibitors targeting the IGF-1 production pathway, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. We delve into the core of IGF-1 signaling, detail the various classes of inhibitors, and present experimental protocols and data in a structured format to aid researchers and drug development professionals in this field.
The IGF-1 Signaling Pathway
IGF-1 primarily mediates its effects through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor. The binding of IGF-1 to IGF-1R initiates a conformational change, leading to autophosphorylation of the receptor's intracellular tyrosine kinase domains. This activation triggers two main downstream signaling cascades: the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/mitogen-activated protein kinase (MAPK) pathway, which is also involved in cell growth and differentiation.
The GH/IGF-1 axis is a primary regulator of IGF-1 production. Growth hormone, secreted by the pituitary gland, stimulates the liver to produce and secrete IGF-1. Therefore, inhibiting this axis at various points can effectively reduce IGF-1 levels.
Caption: The IGF-1 signaling pathway, initiated by Growth Hormone (GH) stimulation of IGF-1 production in the liver.
Classes of IGF-1 Production Inhibitors
Inhibitors of IGF-1 signaling can be broadly categorized based on their target and mechanism of action. While many inhibitors target the IGF-1 receptor, this guide focuses on those that affect the production of IGF-1.
Growth Hormone Receptor (GHR) Antagonists
By blocking the action of GH on the liver, GHR antagonists effectively reduce the primary stimulus for IGF-1 production.
-
Pegvisomant: A pegylated analog of human growth hormone that acts as a GHR antagonist. It is approved for the treatment of acromegaly, a condition of excessive GH and IGF-1.
Somatostatin Analogs
Somatostatin is a natural inhibitor of GH secretion from the pituitary gland. Analogs of somatostatin are used to reduce GH levels, which in turn decreases IGF-1 production.
-
Octreotide and Lanreotide: Long-acting somatostatin analogs used in the treatment of acromegaly and certain neuroendocrine tumors.
Small Molecule Inhibitors of GHR Synthesis
Recent research has identified small molecules that can inhibit the synthesis of the growth hormone receptor, thereby reducing the liver's responsiveness to GH and consequently lowering IGF-1 production.
-
BM001: A small molecule identified through screening that inhibits the GH/IGF-1 axis by depleting the GHR. It has shown efficacy in preclinical cancer models.
Quantitative Data on IGF-1 Inhibitors
The efficacy of IGF-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in in-vitro assays and by their effects on tumor growth and IGF-1 levels in in-vivo models.
Table 1: In Vitro Efficacy of Small Molecule IGF-1R Kinase Inhibitors
| Compound | Target(s) | IC50 (nM) | Cell-free/Cell-based | Reference |
| Linsitinib (OSI-906) | IGF-1R, IR | 35 (IGF-1R), 75 (IR) | Cell-free | |
| BMS-754807 | IGF-1R, IR | 1.8 (IGF-1R), 1.7 (IR) | Cell-free | |
| NVP-AEW541 | IGF-1R, IR | 150 (IGF-1R), 140 (IR) | Cell-free | |
| Picropodophyllin (PPP) | IGF-1R | 1 | Cell-free | |
| Hematoxylin | IGF-1R | 1800 | Cell-based | |
| BM001 | GHR Synthesis | 10-30 | Cell-based |
Table 2: Preclinical and Clinical Efficacy of Monoclonal Antibodies Targeting IGF-1R
| Antibody | Target | Efficacy Highlights | Model | Reference |
| Cixutumumab (IMC-A12) | IGF-1R | >10% growth inhibition in mesothelioma cells with >10,000 IGF-1R sites/cell | In vitro | |
| Figitumumab (CP-751,871) | IGF-1R | 46% response rate in combination with chemotherapy in non-small cell lung cancer | Clinical Trial (Phase II) | |
| Dalotuzumab (MK-0646) | IGF-1R | Synergistic anti-tumor effect with mTOR inhibitors in breast cancer models | Clinical Trial (Phase I) | |
| RG1507 | IGF-1R | Stable disease for >12 weeks in 7 pediatric patients with solid tumors | Clinical Trial (Phase I) |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of IGF-1 production inhibitors.
Measurement of IGF-1 Levels by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying IGF-1 levels in serum, plasma, or cell culture supernatants.
Protocol:
-
Sample Preparation: For serum or plasma, samples are typically acidified to dissociate IGF-1 from its binding proteins (IGFBPs), followed by neutralization. Cell culture supernatants can often be used directly or with dilution.
-
Coating: A 96-well microplate is coated with a capture antibody specific for IGF-1.
-
Incubation: Standards and prepared samples are added to the wells and incubated to allow IGF-1 to bind to the capture antibody.
-
Detection: A biotinylated detection antibody specific for a different epitope on IGF-1 is added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate for HRP (e.g., TMB) is added, and the color development is proportional to the amount of bound IGF-1.
-
Measurement: The reaction is stopped, and the absorbance is read at 450 nm using a microplate reader. A standard curve is used to determine the concentration of IGF-1 in the samples.
Caption: A typical workflow for measuring IGF-1 levels using an ELISA.
Western Blot Analysis of IGF-1 Signaling
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the IGF-1 signaling pathway.
Protocol:
-
Cell Lysis: Cells treated with or without an IGF-1 inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IGF-1R, total IGF-1R, phospho-Akt, total Akt, etc.).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Treatment: The cells are treated with various concentrations of the IGF-1 inhibitor for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
Conclusion
The inhibition of IGF-1 production presents a promising therapeutic strategy for a range of diseases, particularly cancer. This guide has provided a detailed overview of the IGF-1 signaling pathway, the different classes of inhibitors that target IGF-1 production, and the quantitative data supporting their efficacy. Furthermore, the inclusion of detailed experimental protocols for key assays provides a valuable resource for researchers in this field. As our understanding of the complexities of the IGF-1 axis grows, the development of more specific and potent inhibitors of IGF-1 production holds great promise for future therapeutic interventions. The continued use of robust and standardized experimental methodologies will be crucial in advancing these promising agents from the laboratory to the clinic.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of the Insulin-like Growth Factor-1 Receptor (IGF1R) Tyrosine Kinase as a Novel Cancer Therapy Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the insulin-like growth factor-1 receptor in human cancer [frontiersin.org]
- 5. Clinical development of insulin-like growth factor receptor—1 (IGF-1R) inhibitors: At the crossroad? - PMC [pmc.ncbi.nlm.nih.gov]
The Core Biological Functions of Cyclic Octapeptides: A Technical Guide for Drug Discovery and Development
Abstract
Cyclic octapeptides represent a compelling class of molecules at the forefront of therapeutic innovation. Their inherent structural rigidity, conferred by their cyclic nature, grants them enhanced metabolic stability, target specificity, and oral bioavailability compared to their linear counterparts. These advantageous properties have led to their successful development as drugs for a wide range of diseases, including cancer, autoimmune disorders, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the core biological functions of cyclic octapeptides for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, summarizes key quantitative bioactivity data, details essential experimental protocols for their study, and visualizes critical signaling pathways they modulate.
Introduction: The Structural Advantage of Cyclization
The cyclization of peptides, particularly into an eight-residue ring structure, imposes significant conformational constraints. This pre-organization of the peptide backbone reduces the entropic penalty upon binding to a biological target, often leading to higher binding affinities and specificities.[1] Furthermore, the absence of exposed N- and C-termini renders cyclic octapeptides less susceptible to degradation by exopeptidases, thereby increasing their in vivo half-life.[2] These fundamental advantages have positioned cyclic octapeptides as a versatile scaffold in drug discovery, capable of modulating complex biological processes such as protein-protein interactions and receptor signaling.[3]
Key Biological Functions and Therapeutic Applications
Cyclic octapeptides exert a diverse array of biological functions, leading to their application in various therapeutic areas.
-
Hormone Mimicry and Receptor Modulation: A prominent example is the synthetic somatostatin analogue, octreotide . This cyclic octapeptide mimics the natural hormone somatostatin and exhibits a high binding affinity for somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5.[1][4] Its mechanism of action involves the inhibition of hormone secretion, making it a cornerstone therapy for acromegaly and symptoms associated with certain neuroendocrine tumors. Another clinically used somatostatin analogue is lanreotide .
-
Immunosuppression: Cyclosporin A , a cyclic undecapeptide with an octapeptide core ring structure, is a potent immunosuppressant. It functions by forming a complex with cyclophilin, which then inhibits calcineurin, a key enzyme in the T-cell activation pathway. This inhibition prevents the transcription of crucial cytokines like interleukin-2 (IL-2), thereby dampening the immune response. This mechanism is fundamental to its use in preventing organ transplant rejection and treating autoimmune diseases.
-
Anti-cancer Activity: Many cyclic octapeptides exhibit cytotoxic effects against various cancer cell lines. For instance, samoamide A, a marine-derived cyclic octapeptide, has shown potent activity against H460 human non-small-cell lung cancer cells. RGD (Arginine-Glycine-Aspartic acid) containing cyclic octapeptides are another important class of anti-cancer agents. They target integrins, such as αvβ3, which are overexpressed on the surface of tumor cells and angiogenic blood vessels, thereby inhibiting tumor growth and metastasis.
-
Antimicrobial Properties: The octapeptins are a class of cyclic lipopeptides with activity against a range of Gram-negative pathogens. Their mechanism often involves disruption of the bacterial cell membrane.
Quantitative Bioactivity Data
The biological activity of cyclic octapeptides is quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Kd), and pharmacokinetic (ADME) properties. The following tables summarize key quantitative data for representative cyclic octapeptides.
| Cyclic Octapeptide | Target | Assay Type | Cell Line/System | IC50 / Kd | Reference(s) |
| Octreotide | SSTR2 | Competitive Binding | - | Kd: 0.4 nM | |
| Octreotide | SSTR3 | Competitive Binding | - | Kd: 29.5 nM | |
| Octreotide | SSTR5 | Competitive Binding | - | Kd: 1.3 nM | |
| Samoamide A | - | Cytotoxicity | H460 (Lung Cancer) | IC50: 1.1 µM | |
| LXW64 (cGRGDdvc analog) | αvβ3 Integrin | Competitive Binding | K562/αvβ3+ cells | IC50: ~15 nM | |
| Cilengitide | αvβ3 Integrin | Cell Adhesion | - | IC50: ~1 µM | |
| Cilengitide | αvβ5 Integrin | Cell Adhesion | - | IC50: ~0.1 µM |
Table 1: Bioactivity of Selected Cyclic Octapeptides. This table presents the half-maximal inhibitory concentration (IC50) and equilibrium dissociation constant (Kd) values for several cyclic octapeptides, demonstrating their potency against various biological targets.
| Cyclic Octapeptide | Administration | Cmax | Tmax | t1/2 | Bioavailability | Reference(s) |
| Octreotide LAR | 20 mg IM | 1216 pg/mL (steady state) | - | - | - | |
| Lanreotide Depot | 90 mg SC | 4455 pg/mL (steady state) | Day 1 | 25.5 days | - | |
| Cyclosporin A | Oral | Variable | 1-8 hours | 10-27 hours | 20-50% |
Table 2: Pharmacokinetic Parameters of Clinically Used Cyclic Peptides. This table summarizes key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t1/2), and oral bioavailability, for octreotide, lanreotide, and cyclosporin A.
Experimental Protocols
The discovery and development of cyclic octapeptides rely on a suite of specialized experimental techniques. This section provides detailed methodologies for key experiments.
Synthesis and Purification of Cyclic Octapeptides
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor:
-
Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.
-
First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin. For Wang resin, this is typically achieved using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-dimethylaminopyridine (DMAP). For 2-chlorotrityl chloride resin, the amino acid is attached in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF. This exposes the free amine for the next coupling step.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in the presence of a base like DIPEA. Add the activated amino acid to the resin and allow the coupling reaction to proceed to completion.
-
Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage of the Linear Peptide from Resin: Once the linear sequence is complete, cleave the peptide from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, and 1,2-ethanedithiol) to remove side-chain protecting groups. Precipitate the crude linear peptide in cold diethyl ether.
Solution-Phase Cyclization:
-
Dissolution of the Linear Peptide: Dissolve the purified linear peptide in a large volume of an appropriate solvent, such as DMF or a mixture of DCM and DMF, to achieve high dilution conditions (typically 0.1-1 mM). High dilution favors intramolecular cyclization over intermolecular polymerization.
-
Addition of Cyclization Reagent: Add a cyclization reagent to activate the C-terminus and facilitate amide bond formation with the N-terminus. Common reagents include diphenylphosphoryl azide (DPPA), HBTU, or PyBOP in the presence of a base like DIPEA.
-
Reaction and Monitoring: Allow the cyclization reaction to proceed for several hours to overnight at room temperature. Monitor the reaction progress by techniques such as mass spectrometry or HPLC.
-
Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Workflow for Synthesis and Cyclization of an Octapeptide
Caption: Workflow for the synthesis and cyclization of an octapeptide.
Characterization of Cyclic Octapeptides
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the purified cyclic peptide in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Analysis: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Interpretation: Determine the molecular weight of the cyclic peptide from the mass-to-charge ratio (m/z) of the parent ion. Confirm the sequence and cyclization through tandem mass spectrometry (MS/MS) fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified cyclic peptide in a deuterated solvent (e.g., DMSO-d6 or CD3CN).
-
Data Acquisition: Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra (e.g., COSY, TOCSY, NOESY/ROESY, HSQC, HMBC) on a high-field NMR spectrometer.
-
Data Analysis: Assign the proton and carbon signals to specific amino acid residues. Use NOE/ROE data to determine through-space proximities between protons, which provides crucial information for elucidating the three-dimensional solution structure of the cyclic peptide.
Bioactivity Assays
Cell Viability (MTT) Assay:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the cyclic octapeptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Competitive Receptor Binding Assay:
-
Preparation: Prepare cell membranes or whole cells expressing the target receptor. Radiolabel a known ligand for the receptor (e.g., with 125I).
-
Incubation: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled cyclic octapeptide (the competitor).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter or gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the competitor concentration. Determine the IC50 value, which is the concentration of the cyclic octapeptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibitory constant) can then be calculated from the IC50 value.
Workflow for a Competitive Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Signaling Pathways Modulated by Cyclic Octapeptides
Cyclic octapeptides often exert their biological effects by modulating specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key examples.
Somatostatin Receptor Signaling Pathway
Somatostatin analogues like octreotide bind to SSTRs, which are G-protein coupled receptors (GPCRs). This binding initiates a cascade of intracellular events that ultimately lead to the inhibition of cell proliferation and hormone secretion.
Caption: Somatostatin receptor signaling pathway activated by octreotide.
Cyclosporin A-Mediated Immunosuppression
Cyclosporin A's immunosuppressive effects are mediated through the inhibition of the calcineurin-NFAT signaling pathway in T-cells.
Caption: Cyclosporin A mechanism of action in T-cells.
RGD-Containing Cyclic Octapeptide and Integrin Signaling
RGD-containing cyclic octapeptides can act as antagonists of integrin receptors, thereby disrupting downstream signaling pathways involved in cell adhesion, migration, and proliferation.
Caption: RGD cyclic octapeptide antagonism of integrin signaling.
Conclusion and Future Perspectives
Cyclic octapeptides have firmly established their place in modern medicine and continue to be a rich source of inspiration for the development of novel therapeutics. Their unique structural and pharmacokinetic properties make them ideal candidates for targeting challenging biological interfaces. Future research in this field will likely focus on the development of novel cyclization strategies to create more diverse and complex scaffolds, the use of computational methods to design cyclic peptides with enhanced properties, and the exploration of new therapeutic applications for this versatile class of molecules. The in-depth understanding of their biological functions, as outlined in this guide, will be crucial for unlocking their full therapeutic potential.
References
- 1. Somatostatin receptors and disease: role of receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Angiopeptin TFA: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin is a synthetic, cyclic octapeptide analogue of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, exhibiting a strong affinity for these subtypes.[1][2][3] This targeted action allows Angiopeptin to modulate various cellular processes, including the inhibition of hormone secretion, cell proliferation, and cell adhesion.[1][4] Notably, it is a potent inhibitor of growth hormone release and the production of insulin-like growth factor-1 (IGF-1). Its mechanism of action often involves the inhibition of adenylyl cyclase. These properties make Angiopeptin TFA a compound of significant interest for research in areas such as oncology, endocrinology, and cardiovascular disease.
These application notes provide detailed protocols for a range of in vitro assays to characterize the biological activity of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's in vitro activity.
| Parameter | Receptor Subtype | Value | Cell Line/System | Reference |
| IC50 | sst2 | 0.26 nM | CHO cells expressing human sst2 | |
| IC50 | sst5 | 6.92 nM | CHO cells expressing human sst5 | |
| pEC50 (Tritium Release) | sst2 | 6.57 | CHO hsst2 cells |
Experimental Protocols
Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to sst2 and sst5 receptors using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from cells overexpressing human sst2 or sst5 receptors (e.g., from CHO or HEK293 cells)
-
Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14)
-
This compound
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Binding Buffer.
-
In a microplate, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either vehicle, unlabeled somatostatin (for non-specific binding), or varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
Workflow for Receptor Binding Assay:
Workflow for a competitive radioligand binding assay.
Adenylyl Cyclase Activity Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a key downstream signaling event of sst2 and sst5 receptor activation.
Materials:
-
Cells expressing sst2 or sst5 receptors (e.g., CHO, HEK293, or pituitary tumor cells)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
Lysis Buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
ATP
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Culture the cells to an appropriate confluency.
-
Pre-treat the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to activate adenylyl cyclase.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and determine the IC50 of this compound for adenylyl cyclase inhibition.
Cell Proliferation Assay (XTT Assay)
This protocol assesses the anti-proliferative effects of this compound on a suitable cancer cell line (e.g., a neuroendocrine tumor cell line expressing sst2/sst5).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron-coupling reagent.
-
Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Growth Hormone (GH) Release Assay
This assay is designed to quantify the inhibitory effect of this compound on GH secretion from pituitary tumor cells.
Materials:
-
GH-secreting pituitary adenoma cells (primary culture or a suitable cell line, e.g., GH3)
-
Cell culture medium
-
This compound
-
Growth Hormone Releasing Hormone (GHRH) or other secretagogues
-
Human Growth Hormone ELISA kit
Procedure:
-
Plate the pituitary cells and allow them to acclimate.
-
Wash the cells and replace the medium with a serum-free medium containing different concentrations of this compound.
-
Incubate for a defined period (e.g., 1-4 hours).
-
To stimulate GH release, add a secretagogue like GHRH to the wells (optional, for studying inhibition of stimulated release).
-
Collect the cell culture supernatant.
-
Measure the concentration of GH in the supernatant using a specific ELISA kit.
-
Determine the dose-dependent inhibition of GH release by this compound.
Cell Adhesion Assay
This protocol evaluates the effect of this compound on the adhesion of leukocytes to endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., isolated human peripheral blood mononuclear cells or a leukocyte cell line like U937)
-
Endothelial cell growth medium
-
Leukocyte culture medium
-
This compound
-
Fluorescent label for leukocytes (e.g., Calcein-AM)
-
TNF-α or IL-1β (to activate endothelial cells)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Activate the HUVEC monolayer by treating with TNF-α or IL-1β for 4-6 hours.
-
Label the leukocytes with a fluorescent dye according to the manufacturer's protocol.
-
Pre-treat either the activated HUVECs or the labeled leukocytes (or both) with various concentrations of this compound.
-
Add the labeled leukocytes to the HUVEC monolayer and co-incubate for a specific time (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the wells to remove non-adherent leukocytes.
-
Quantify the number of adherent leukocytes by measuring the fluorescence in each well using a microplate reader.
-
Calculate the percentage of inhibition of cell adhesion.
Signaling Pathway
This compound, as a somatostatin analog, primarily signals through the sst2 and sst5 receptors, which are G-protein coupled receptors (GPCRs). The binding of this compound to these receptors initiates a cascade of intracellular events.
Signaling pathway of this compound via sst2/sst5 receptors.
References
Preparing Angiopeptin TFA Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin is a cyclic octapeptide analogue of somatostatin. The trifluoroacetate (TFA) salt of Angiopeptin is a common formulation for research use.[1][2][] Angiopeptin acts as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][2] Its primary mechanism of action involves the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production. This activity makes it a valuable tool in studies related to oncology, cardiovascular disease, and transplant medicine, particularly in the context of inhibiting myointimal proliferation.
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols and application notes for the solubilization, storage, and handling of Angiopeptin TFA.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Reference |
| Molecular Formula | C₅₈H₇₃F₆N₁₁O₁₄S₂ | |
| Molecular Weight | 1326.39 g/mol | |
| Purity | >90% (typically ~99%) | |
| IC50 (sst2 receptor) | 0.26 nM | |
| IC50 (sst5 receptor) | 6.92 nM | |
| Solubility in Water | 10 mg/mL (7.54 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Water
This protocol describes the preparation of a 10 mM stock solution of this compound in sterile water.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Calculation of Required Volume: Calculate the volume of sterile water required to achieve a 10 mM stock solution.
-
Formula: Volume (µL) = (Mass of peptide (mg) / Molecular Weight ( g/mol )) * 100,000
-
Example: For 1 mg of this compound: Volume (µL) = (1 mg / 1326.39 g/mol ) * 100,000 = 75.4 µL
-
-
Reconstitution:
-
Carefully add the calculated volume of sterile water to the vial containing the lyophilized peptide.
-
Gently swirl the vial to begin dissolving the peptide.
-
-
Enhancing Solubility:
-
If the peptide does not fully dissolve with gentle swirling, cap the vial and vortex briefly.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for short intervals (1-2 minutes) until the solution is clear. It may be necessary to warm the tube to 37°C while shaking it in the ultrasonic bath.
-
-
Aliquoting and Storage:
-
Once fully dissolved, centrifuge the vial briefly to collect the entire solution at the bottom.
-
Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the peptide name, concentration, solvent, and date of preparation.
-
-
Long-term Storage: Store the aliquots at -20°C or -80°C. For storage at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be stored for up to six months.
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the stock solution to a final working concentration for use in experiments.
Materials:
-
10 mM this compound stock solution
-
Appropriate sterile assay buffer or cell culture medium
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution on ice.
-
Calculation of Dilution: Use the following formula to calculate the volume of stock solution needed to prepare the desired working concentration:
-
Formula: V₁C₁ = V₂C₂
-
V₁ = Volume of stock solution
-
C₁ = Concentration of stock solution (10 mM)
-
V₂ = Final volume of working solution
-
C₂ = Final concentration of working solution
-
-
Example: To prepare 1 mL (1000 µL) of a 10 µM working solution: V₁ * 10,000 µM = 1000 µL * 10 µM V₁ = (1000 µL * 10 µM) / 10,000 µM = 1 µL
-
-
Dilution:
-
Add the calculated volume of the thawed stock solution to the appropriate volume of sterile assay buffer or cell culture medium.
-
Gently mix the solution by pipetting up and down or by gentle vortexing.
-
-
Use and Storage: Use the freshly prepared working solution immediately. If short-term storage is necessary, keep the solution on ice. Avoid storing diluted peptide solutions for extended periods.
Signaling Pathway and Experimental Workflow
Angiopeptin Signaling Pathway
Angiopeptin, as a somatostatin analogue, exerts its effects by binding to somatostatin receptors (SSTRs), primarily sst2 and sst5. This interaction triggers a cascade of intracellular events, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The reduction in cAMP has downstream effects on various cellular processes, including the inhibition of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) secretion.
Caption: Angiopeptin binds to somatostatin receptors, initiating a signaling cascade that inhibits adenylyl cyclase.
Experimental Workflow for Preparing this compound Solutions
The following diagram illustrates a typical workflow for the preparation of this compound stock and working solutions for in vitro or in vivo studies.
Caption: A stepwise workflow for the preparation of this compound stock and working solutions.
Important Considerations
-
Peptide Stability: Lyophilized peptides are stable for extended periods when stored properly at -20°C or -80°C, protected from light and moisture. Reconstituted peptide solutions are less stable and should be aliquoted to minimize freeze-thaw cycles, which can lead to degradation.
-
Solubility Issues: While this compound is soluble in water, some peptides can be more challenging to dissolve. If solubility issues arise, consider the following:
-
Ensure the peptide has fully equilibrated to room temperature before adding the solvent.
-
Use sonication to aid dissolution.
-
For peptides with a net positive charge, adding a small amount of dilute acetic acid (e.g., 0.1%) can improve solubility.
-
For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary as a first step, followed by slow dilution with an aqueous buffer.
-
-
Safety Precautions: this compound is for research use only. Handle the compound in accordance with good laboratory practices. Wear appropriate personal protective equipment, including gloves and safety glasses. The trifluoroacetic acid component is corrosive; handle with care. Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols: Angiopeptin TFA for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin is a synthetic, long-acting cyclic octapeptide analogue of somatostatin. It exhibits a range of biological activities, primarily mediated through its interaction with somatostatin receptors (SSTRs), particularly subtypes sst2 and sst5, where it acts as a weak partial agonist.[1] In the context of cell culture experiments, Angiopeptin TFA is a valuable tool for studying cellular processes such as proliferation, migration, and signaling, especially in vascular smooth muscle cells (VSMCs). Its primary mechanism of action involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which in turn modulates downstream signaling pathways controlling cell growth and motility.[2] These application notes provide detailed protocols and data for the use of this compound in cell culture experiments.
A crucial consideration when using this compound is the presence of the trifluoroacetate (TFA) counter-ion, a remnant from the peptide synthesis and purification process. TFA itself can influence cell proliferation and other cellular functions, sometimes inhibiting and in other cases stimulating cell growth, depending on the cell type and concentration.[3][4] Therefore, it is essential to perform appropriate control experiments to distinguish the effects of Angiopeptin from those of the TFA counter-ion.[5] This can be achieved by treating cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in the this compound experiments. Alternatively, the TFA counter-ion can be exchanged for a more biocompatible one, such as hydrochloride (HCl) or acetate.
Data Presentation
The following tables summarize the quantitative data on the effects of Angiopeptin in various in vitro models.
Table 1: Inhibitory Concentration (IC50) and Effective Concentration of Angiopeptin
| Cell Type | Species | Assay | Stimulant | Angiopeptin Concentration | Effect | Reference(s) |
| CHO-K1 cells (transfected with rat sst2 receptor) | Chinese Hamster | Cell Proliferation | bFGF | pIC50 = 8.08 ± 0.24 | Inhibition of bFGF-stimulated re-growth | |
| CHO-K1 cells (transfected with rat sst5 receptor) | Chinese Hamster | Cell Proliferation | bFGF | 100 nM | Partial agonist (57.7 ± 3.6% inhibition) | |
| Rat Aortic Vascular Smooth Muscle Cells (VSMC) | Rat | Cell Proliferation | bFGF | > 100 nM | Weak agonist activity | |
| Rat Aortic Smooth Muscle Cells (RA-SMC) | Rat | Cell Migration | Type I Collagen | 100 nM | 70% inhibition of migration | |
| CHO hsst2 cells | Chinese Hamster | Tritium Release | - | pEC50 = 6.57 (3 µM max response) | Partial agonist |
Table 2: IC50 Values for this compound
| Receptor Subtype | IC50 (nM) | Reference(s) |
| sst2 | 0.26 | |
| sst5 | 6.92 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (lyophilized powder)
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO) or sterile water
-
Sterile, low-retention polypropylene microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the this compound powder in sterile, anhydrous DMSO or sterile water to create a high-concentration stock solution (e.g., 1 mM or 10 mM). If using water, ultrasonic treatment may be necessary to fully dissolve the peptide.
-
Gently vortex the solution to ensure it is completely dissolved.
-
Aliquot the stock solution into single-use sterile, low-retention microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 month or at -80°C for up to 6 months.
Note: When preparing working solutions for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent toxicity. If using water as the solvent for the stock solution, it is recommended to filter-sterilize the final working solution using a 0.22 µm filter before adding it to the cell culture medium.
Protocol 2: Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation ([³H]-Thymidine Incorporation Assay)
This protocol details a method to assess the inhibitory effect of this compound on the proliferation of VSMCs induced by a mitogen, such as platelet-derived growth factor (PDGF) or basic fibroblast growth factor (bFGF), using the [³H]-thymidine incorporation assay.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs) (e.g., primary rat aortic SMCs)
-
Complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Serum-free medium (e.g., DMEM with 0.1% Bovine Serum Albumin (BSA))
-
This compound stock solution
-
Mitogen (e.g., PDGF-BB or bFGF)
-
[³H]-Thymidine (1 µCi/mL)
-
Trichloroacetic acid (TCA), 10% (w/v), ice-cold
-
Ethanol, 95%, ice-cold
-
Sodium hydroxide (NaOH), 0.5 M
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Seeding:
-
Culture VSMCs in complete growth medium.
-
Trypsinize and seed the cells into 24-well plates at a density of 2 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the complete growth medium with serum-free medium and incubate for 48-72 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
-
Treatment:
-
Prepare working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1 nM to 1 µM).
-
Prepare a solution of the mitogen (e.g., 10 ng/mL PDGF-BB) in serum-free medium.
-
Aspirate the serum-free medium from the wells and add the this compound working solutions.
-
Include appropriate controls: a negative control (serum-free medium only), a positive control (mitogen only), and a vehicle control (mitogen + vehicle, e.g., DMSO at the highest concentration used).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
Add the mitogen to the appropriate wells and incubate for 24 hours.
-
-
[³H]-Thymidine Labeling:
-
Add 1 µCi/mL of [³H]-thymidine to each well.
-
Incubate for 4 hours at 37°C.
-
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the precipitate twice with ice-cold 95% ethanol.
-
Air-dry the plates.
-
-
Quantification:
-
Add 500 µL of 0.5 M NaOH to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [³H]-thymidine incorporation for each concentration of this compound compared to the positive control (mitogen only).
-
Mandatory Visualizations
Signaling Pathways
Caption: Angiopeptin signaling pathway in vascular smooth muscle cells.
Experimental Workflows
Caption: Workflow for VSMC proliferation assay using [³H]-thymidine.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Structural basis for activation of somatostatin receptor 5 by cyclic neuropeptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Angiopeptin TFA in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin is a cyclic octapeptide analog of somatostatin that acts as a partial agonist for somatostatin receptors sst2 and sst5. It is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][2][3] In vitro, Angiopeptin TFA has been shown to inhibit adenylate cyclase and stimulate extracellular acidification.[1][2] These properties make it a valuable tool for research in areas such as oncology, endocrinology, and cardiovascular disease. This document provides detailed application notes and protocols for the use of this compound in in vitro studies, with a focus on recommended concentrations and experimental design.
A critical consideration for in vitro studies is the trifluoroacetate (TFA) counter-ion present in commercially available synthetic peptides. TFA has been shown to have biological effects, including the inhibition or stimulation of cell proliferation, at concentrations as low as 10 nM. Researchers should be aware of these potential off-target effects and consider including appropriate controls, such as a vehicle control containing TFA, or replacing the TFA salt with a more biologically inert salt like hydrochloride (HCl).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in various in vitro assays. These values should serve as a starting point for experimental design, with optimal concentrations determined empirically for each specific cell line and experimental condition.
| Parameter | Receptor | Value | Cell Line/System | Reference |
| IC50 | sst2 | 0.26 nM | Not specified | |
| IC50 | sst5 | 6.92 nM | Not specified | |
| pEC50 | sst2 | 6.57 | CHO hsst2 cells | |
| Effective Concentration Range | sst2 | 0.1 nM - 10 µM | CHO hsst2 cells | |
| Maximum Response | sst2 | 3 µM | CHO hsst2 cells |
Signaling Pathways
This compound exerts its cellular effects by binding to and activating sst2 and sst5, which are G-protein coupled receptors. The downstream signaling pathways for these receptors are complex and can be cell-type specific. Below are simplified diagrams of the primary signaling cascades initiated by this compound binding to sst2 and sst5.
References
- 1. researchgate.net [researchgate.net]
- 2. Sstr2 somatostatin receptor 2 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. sST2: A Bridge Between Sirt1/p53/p21 Signal-Induced Senescence and TGF-β1/Smad2/3 Regulation of Cardiac Fibrosis in Mouse Viral Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiopeptin TFA Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin TFA is a synthetic, cyclic octapeptide analog of somatostatin. It has demonstrated significant potential in preclinical animal models for the inhibition of neointimal hyperplasia, a key pathological process underlying restenosis following angioplasty and stent implantation. These application notes provide a comprehensive overview of the administration of this compound in various animal models, detailing its therapeutic effects, experimental protocols, and the underlying mechanism of action.
Mechanism of Action
Angiopeptin exerts its anti-proliferative effects primarily by acting as a partial agonist at somatostatin receptors (sst2 and sst5), with IC50 values of 0.26 nM and 6.92 nM, respectively[1]. This interaction leads to the inhibition of growth hormone release and, consequently, a reduction in the production of insulin-like growth factor-1 (IGF-1)[1]. IGF-1 is a potent mitogen for vascular smooth muscle cells (VSMCs). By suppressing IGF-1 signaling, Angiopeptin effectively inhibits the proliferation and migration of VSMCs, which are critical events in the development of neointimal hyperplasia[2]. The downstream signaling cascades of IGF-1, including the PI3K/AKT and Ras/MAPK pathways that promote cell proliferation, are consequently downregulated.
Data Presentation: Efficacy of this compound in Animal Models of Restenosis
The following tables summarize the quantitative data from key preclinical studies demonstrating the efficacy of this compound in reducing neointimal hyperplasia in various animal models.
Table 1: Effect of this compound on Neointimal Hyperplasia in a Porcine Coronary In-Stent Restenosis Model
| Treatment Group | Administration Route | Dosage | Duration | Key Findings | Reference |
| Control | Saline Infusion (local) | - | - | - | [3] |
| Angiopeptin (Local) | Local Delivery Catheter | 200 µg (one-time) | Single Dose | Not consistently effective in significantly reducing neointimal hyperplasia. | [3] |
| Angiopeptin (Systemic) | Continuous Subcutaneous Infusion (Osmotic Pump) | 200 µg/kg (total dose) | 1 week | 50% reduction in percent diameter stenosis; 41% reduction in area stenosis; 61% reduction in stent neointimal volume compared to controls. | |
| Angiopeptin (Combined) | Local + Systemic | 200 µg (local) + 200 µg/kg (systemic) | 1 week | No synergistic effect observed compared to the systemic group alone. | |
| Angiopeptin | Subcutaneous Injection | 100 µg/kg/day (in two divided doses) | 14 days | Significantly limited maximal intimal thickness and improved residual lumen compared to controls. |
Table 2: Effect of this compound on Neointimal Hyperplasia in a Rabbit Model
| Animal Model | Administration Route | Dosage | Duration | Key Findings | Reference |
| Carotid Artery Interposition Bypass Grafting | Subcutaneous Injection | 20 µg/kg/day | 3 weeks | Neointimal hyperplasia reduced to 0.022 ± 0.006 mm² from 0.080 ± 0.017 mm² in the control group (p = 0.02). |
Table 3: Effect of this compound on Myointimal Thickening in a Rat Carotid Artery Injury Model
| Administration Route | Dosage | Duration | Key Findings | Reference |
| Subcutaneous Injection | 20 and 50 µg/kg/day | 7 days (2 days prior and 5 days post-injury) | Significantly inhibited myointimal thickening. | |
| Subcutaneous Injection | 100 µg/kg/day | 7 days (2 days prior and 5 days post-injury) | Significantly inhibited thymidine uptake, indicating reduced cell proliferation. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Solution
Materials:
-
This compound powder
-
Sterile water for injection or sterile saline (0.9% NaCl)
-
0.22 µm sterile syringe filter
-
Sterile vials
Procedure:
-
Bring the this compound powder to room temperature before opening the vial.
-
Reconstitute the powder with sterile water for injection or sterile saline to the desired stock concentration.
-
Gently swirl the vial to ensure complete dissolution. Do not shake vigorously.
-
For use in animal studies, further dilute the stock solution to the final working concentration with sterile saline.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage:
-
For long-term storage (up to 6 months), store the stock solution in aliquots at -80°C.
-
For short-term storage (up to 1 month), store at -20°C.
-
Avoid repeated freeze-thaw cycles.
-
Protocol 2: Administration of this compound in a Porcine In-Stent Restenosis Model
Animal Model:
-
Domestic swine (e.g., Yorkshire) of either sex, weighing 30-40 kg.
-
Induction of coronary artery injury and stent implantation is performed using standard catheter-based techniques.
Administration Methods:
-
Systemic Administration (Continuous Subcutaneous Infusion):
-
An osmotic pump (e.g., Alzet) capable of delivering the desired dose over one week is selected.
-
The pump is filled with the sterile this compound solution (total dose of 200 µg/kg).
-
Under sterile surgical conditions and general anesthesia, a small subcutaneous pocket is created on the back of the animal.
-
The filled osmotic pump is implanted into the subcutaneous pocket, and the incision is closed.
-
The pump will continuously release this compound for the specified duration.
-
-
Subcutaneous Injection:
-
Prepare the this compound solution at the desired concentration for a dosage of 100 µg/kg/day.
-
Administer the solution via subcutaneous injection in two divided doses daily for 14 days. A loading dose of 50 µg/kg can be administered one hour before and at the time of the balloon injury.
-
Protocol 3: Administration of this compound in a Rabbit Carotid Artery Bypass Graft Model
Animal Model:
-
Male New Zealand White rabbits, weighing 3-4 kg.
-
A carotid artery interposition bypass graft using the autologous reversed jugular vein is performed.
Administration Protocol:
-
Prepare the this compound solution for a dosage of 20 µg/kg/day.
-
Administer the solution via subcutaneous injection daily, starting one day before the surgery and continuing for 3 weeks.
Protocol 4: Administration of this compound in a Rat Carotid Artery Injury Model
Animal Model:
-
Male Sprague-Dawley rats, weighing 300-400 g.
-
Endothelial injury of the common carotid artery is induced by air-drying or balloon catheterization.
Administration Protocol:
-
Prepare the this compound solution for the desired dosage (20, 50, or 100 µg/kg/day).
-
Administer the solution via subcutaneous injection daily, starting 2 days prior to the injury and continuing for 5 days post-injury.
Protocol 5: Histomorphometric Analysis of Neointimal Hyperplasia
Tissue Preparation:
-
At the designated time point, euthanize the animal under deep anesthesia.
-
Perfuse the vasculature with phosphate-buffered saline (PBS) followed by 10% buffered formalin at physiological pressure (e.g., 80-100 mmHg).
-
Excise the arterial segment of interest and fix it in 10% buffered formalin for at least 24 hours.
-
Process the fixed tissue and embed it in paraffin.
Staining and Analysis:
-
Cut 5 µm thick cross-sections of the artery and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) and/or a connective tissue stain (e.g., Verhoeff-Van Gieson) to visualize the vessel layers.
-
Capture digital images of the stained sections using a light microscope equipped with a camera.
-
Use image analysis software (e.g., ImageJ) to perform morphometric measurements:
-
Lumen Area (LA): The area of the vessel lumen.
-
Intimal Area (IA): The area between the lumen and the internal elastic lamina (IEL).
-
Medial Area (MA): The area between the IEL and the external elastic lamina (EEL).
-
Neointimal Thickness: The thickness of the neointima at its thickest point.
-
Percent Area Stenosis: Calculated as [(IA) / (IA + LA)] x 100.
-
Mandatory Visualizations
References
Application Notes and Protocols for Angiopeptin TFA in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for Angiopeptin TFA in mouse models, drawing from preclinical research. This compound, a synthetic octapeptide analog of somatostatin, has demonstrated significant potential in the inhibition of myointimal proliferation and atherosclerosis.[1] This document outlines its mechanism of action, provides detailed experimental protocols, and summarizes key quantitative data to facilitate further research and development.
Mechanism of Action
This compound functions as a partial agonist for somatostatin receptors SSTR2 and SSTR5. Its therapeutic effects are primarily attributed to the inhibition of growth hormone release and, consequently, the reduction of insulin-like growth factor-1 (IGF-1) production.[1] This inhibitory action is mediated through the suppression of the adenylyl cyclase signaling pathway. By reducing the levels of cyclic AMP (cAMP), this compound modulates downstream cellular processes, including cell proliferation and migration, which are critical in the pathogenesis of restenosis and atherosclerosis.
Signaling Pathway
The binding of this compound to somatostatin receptors (SSTR2/5) on the cell surface initiates a signaling cascade that inhibits adenylyl cyclase. This leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of Protein Kinase A (PKA). The subsequent downstream effects include the modulation of gene expression and a reduction in cellular proliferation and migration, key events in the development of myointimal hyperplasia. Furthermore, the inhibition of the IGF-1 pathway by this compound contributes to its anti-proliferative effects.
Caption: this compound Signaling Cascade.
Dosing Regimen in Murine Models
The following table summarizes the dosing regimens for this compound and other somatostatin analogues in various preclinical models. It is important to note that optimal dosing may vary depending on the specific mouse strain, disease model, and experimental endpoint.
| Animal Model | Compound | Dosage | Administration Route | Frequency | Application | Reference |
| Rabbit | This compound | 2 - 200 µg/kg/day | Subcutaneous | Daily | Inhibition of Myointimal Proliferation | [2] |
| Rabbit | This compound | 20 µg/kg/day | Subcutaneous | Daily | Inhibition of Myointimal Hyperplasia | [3] |
| Rabbit | This compound | 60 µ g/rabbit/day | Subcutaneous | Twice Daily | Inhibition of Transplant Atherosclerosis | [4] |
| Mouse | Somatostatin Analogue (SMS 201-995) | 1 µ g/mouse | Not Specified | Daily for 4 days | Toxicity study with 5-fluorouracil | |
| Mouse | Lanreotide | 0.5 - 30 mg/kg | Subcutaneous | Daily | Carcinogenicity Study |
Experimental Protocols
Inhibition of Myointimal Hyperplasia in a Rabbit Model of Arterial Injury
This protocol is adapted from studies investigating the effect of this compound on neointimal formation following balloon catheter injury.
a. Animal Model:
-
Male New Zealand White rabbits.
-
Induction of hypercholesterolemia by feeding a 0.5% cholesterol diet.
b. Surgical Procedure:
-
Anesthetize the rabbit.
-
Perform a balloon catheter injury to the infrarenal aorta and common and external iliac arteries.
c. Dosing and Administration:
-
Compound: this compound.
-
Dosage: 20 µg/kg/day.
-
Administration Route: Subcutaneous injection.
-
Frequency and Duration: Administer daily, starting one day before the surgical procedure and continuing for the duration of the study (e.g., 3 weeks).
d. Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse-fix the arterial segments.
-
Perform morphometric analysis to quantify the degree of myointimal thickening.
Caption: Workflow for Myointimal Hyperplasia Inhibition.
General Protocol for Subcutaneous and Intraperitoneal Injections in Mice
These are general guidelines for the administration of compounds to mice.
a. Subcutaneous (SC) Injection:
-
Restraint: Secure the mouse by scruffing the neck and back to create a tent of skin.
-
Injection Site: Insert the needle at the base of the skin tent over the shoulders or flank.
-
Needle: Use a 25-27 gauge needle.
-
Volume: The maximum recommended volume is typically < 10 ml/kg.
b. Intraperitoneal (IP) Injection:
-
Restraint: Hold the mouse with its head tilted downwards.
-
Injection Site: Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Needle: Use a 23-25 gauge needle.
-
Volume: The maximum recommended volume is typically < 10 ml/kg.
Important Considerations:
-
All procedures should be performed under aseptic conditions.
-
Animal welfare should be prioritized, and all protocols must be approved by the institutional animal care and use committee (IACUC).
-
The choice of administration route and vehicle should be carefully considered based on the physicochemical properties of this compound and the experimental design.
Conclusion
This compound presents a promising therapeutic agent for vascular proliferative disorders. The provided dosing information and experimental protocols offer a foundation for researchers to design and execute preclinical studies in murine models. Further dose-finding studies in specific mouse models of atherosclerosis and restenosis are recommended to establish optimal therapeutic regimens.
References
Angiopeptin TFA: Application Notes and Protocols for Neointimal Formation Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin TFA is a synthetic, cyclic octapeptide analogue of somatostatin. It has demonstrated significant potential in preclinical studies for the inhibition of neointimal formation, a primary contributor to restenosis following vascular interventions such as angioplasty and stenting.[1][2] Neointimal hyperplasia is characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs), leading to a thickening of the intimal layer of blood vessels and subsequent narrowing of the lumen. Angiopeptin exerts its inhibitory effects by interacting with somatostatin receptors, leading to the suppression of key mitogenic signaling pathways.[1][3][4] These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in both in vivo and in vitro studies of neointimal formation.
Mechanism of Action
Angiopeptin's primary mechanism of action involves its function as a somatostatin analogue. It binds to somatostatin receptors (SSTRs), with a notable affinity for SSTR-2 and SSTR-5. This interaction initiates a signaling cascade that interferes with the proliferative response of vascular smooth muscle cells (VSMCs) to mitogenic stimuli. A key aspect of this mechanism is the abrogation of the increase in insulin-like growth factor-1 (IGF-1), a potent mitogen for VSMCs, which is often upregulated following vascular injury. By inhibiting IGF-1 production and signaling, Angiopeptin effectively halts the progression of the cell cycle in VSMCs, specifically preventing the transition from the G0/G1 phase to the S phase, thereby inhibiting DNA synthesis and cell proliferation.
Signaling Pathway of Angiopeptin in Vascular Smooth Muscle Cells
Caption: this compound signaling pathway in vascular smooth muscle cells.
Data Presentation
In Vivo Efficacy of this compound in Animal Models of Neointimal Hyperplasia
| Animal Model | Dosing Regimen | Duration of Treatment | Key Findings | Reference |
| Porcine Coronary Artery (Balloon Injury) | 50 µg/kg before and at injury, then 100 µg/kg/day SQ | 14 days | Significantly limited maximal intimal thickness and improved residual lumen area. | |
| Porcine Coronary Artery (In-Stent Restenosis) | 200 µg/kg total dose via subcutaneous osmotic pump | 7 days | Significantly reduced in-stent restenosis and neointimal volume. | |
| Rabbit Carotid Artery (Vein Graft) | 20 µg/kg/day SQ | 21 days | Neointimal hyperplasia area reduced from 0.080 mm² (control) to 0.022 mm² (p=0.02). | |
| Hypercholesterolemic Rabbit (Balloon Injury) | 20 µg/kg/day | Not specified | Inhibited myointimal thickening by an average of 47%. |
Experimental Protocols
In Vivo Protocol: Porcine Model of Coronary Artery Restenosis
This protocol describes the induction of neointimal hyperplasia in a porcine model via balloon angioplasty, followed by treatment with this compound.
1. Animal Preparation and Anesthesia:
-
Domestic swine (20-30 kg) are fasted overnight.
-
Anesthesia is induced with an intramuscular injection of ketamine (20 mg/kg) and xylazine (2 mg/kg).
-
Following endotracheal intubation, anesthesia is maintained with isoflurane (1-2%) in oxygen.
-
A lead II ECG is monitored continuously.
2. Balloon Angioplasty Procedure:
-
The right carotid artery is surgically exposed and a sterile introducer sheath is inserted.
-
Under fluoroscopic guidance, a guiding catheter is advanced to the ostium of the left anterior descending (LAD) coronary artery.
-
A coronary guidewire is advanced into the distal LAD.
-
An angioplasty balloon catheter (e.g., 3.5 mm) is advanced over the guidewire to the target site in the mid-LAD.
-
The balloon is inflated to a pressure of 8-10 atm for 30 seconds to induce endothelial denudation and medial injury. This is repeated three times.
-
The balloon catheter and guidewire are then removed.
3. This compound Administration:
-
Systemic Delivery: A subcutaneous osmotic pump is implanted to deliver this compound at a total dose of 200 µg/kg over 7 days.
-
Local Delivery (Optional): this compound (e.g., 200 µg) can be delivered locally to the site of injury via a dispatch catheter.
-
Bolus and Maintenance Dosing: An initial dose of 50 µg/kg is administered one hour before and at the time of balloon injury, followed by 100 µg/kg/day subcutaneously in two divided doses for 14 days.
4. Post-Procedure and Follow-up:
-
The carotid artery is ligated, and the incision is closed.
-
Animals are allowed to recover and are monitored daily.
-
At a predetermined time point (e.g., 28 days), a follow-up angiogram is performed to assess for restenosis.
-
The animal is then euthanized, and the coronary arteries are perfusion-fixed for histological and morphometric analysis.
5. Histological and Morphometric Analysis:
-
The stented or balloon-injured arterial segments are excised, fixed in 10% buffered formalin, and embedded in paraffin.
-
Cross-sections (5 µm) are stained with hematoxylin and eosin (H&E) and Verhoeff-van Gieson (VVG) for elastin.
-
Morphometric analysis is performed using a calibrated imaging system to measure the lumen area, internal elastic lamina (IEL) area, and external elastic lamina (EEL) area.
-
Neointimal area is calculated as IEL area - lumen area.
-
Percent area stenosis is calculated as (neointimal area / IEL area) x 100.
In Vitro Protocol: Vascular Smooth Muscle Cell Proliferation Assay
This protocol details the assessment of this compound's inhibitory effect on the proliferation of cultured rat aortic smooth muscle cells (RASMCs).
1. Cell Culture:
-
Primary RASMCs are isolated from the thoracic aortas of Sprague-Dawley rats by enzymatic digestion.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Proliferation Assay (³H-Thymidine Incorporation):
-
RASMCs are seeded in 24-well plates and grown to sub-confluence.
-
To synchronize the cells in the G0/G1 phase, the culture medium is replaced with serum-free DMEM for 48 hours.
-
Cells are then stimulated with a mitogen, such as the thromboxane A2 mimetic U46619 or platelet-derived growth factor (PDGF), in the presence of varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours.
-
³H-thymidine (1 µCi/mL) is added to each well for the final 4 hours of incubation.
-
The cells are then washed twice with ice-cold phosphate-buffered saline (PBS), followed by two washes with ice-cold 5% trichloroacetic acid (TCA) to precipitate the DNA.
-
The acid-insoluble fraction is dissolved in 0.5 M NaOH.
-
The amount of incorporated ³H-thymidine is quantified by liquid scintillation counting.
3. Data Analysis:
-
The results are expressed as a percentage of the mitogen-stimulated control.
-
The half-maximal inhibitory concentration (IC50) of this compound is calculated from the dose-response curve.
Visualizations
Experimental Workflow for In Vivo Porcine Model
Caption: Workflow for the porcine coronary artery restenosis model.
Logical Relationship of Neointimal Hyperplasia Inhibition
Caption: Inhibition of neointimal hyperplasia by this compound.
References
- 1. Angiopeptin: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Angiopeptin inhibits intimal hyperplasia after angioplasty in porcine coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rat heart smooth muscle cells express high and low affinity receptors for somatostatin-14, which are involved in regulation of cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Angiopeptin TFA in Smooth Muscle Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopeptin, a synthetic analogue of somatostatin, has been identified as a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation.[1][2] This property makes it a compound of significant interest in the research and development of therapies for vascular proliferative disorders such as restenosis following angioplasty and transplant arteriosclerosis.[1][2] Angiopeptin TFA (Trifluoroacetate) is a salt form of Angiopeptin commonly used for in vitro studies. These application notes provide detailed protocols for utilizing this compound in smooth muscle cell proliferation assays, summarize key quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action
Angiopeptin exerts its anti-proliferative effects by binding to somatostatin receptors (SSTRs) on the surface of smooth muscle cells.[3] While it shows affinity for multiple SSTR subtypes, it is a partial agonist for the sst2 and sst5 receptors. Activation of these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. This is achieved, in part, through the induction of the hypophosphorylated form of the retinoblastoma protein (Rb) and the cyclin-dependent kinase inhibitor p21. The mechanism is also thought to involve the counteraction of growth factor-induced mitogenesis, such as that stimulated by platelet-derived growth factor (PDGF), basic fibroblast growth factor (bFGF), and thromboxane A2 mimetics.
Signaling Pathway of Angiopeptin-mediated Inhibition of Smooth Muscle Cell Proliferation
Caption: Angiopeptin signaling pathway in smooth muscle cells.
Quantitative Data Summary
The inhibitory potency of Angiopeptin on smooth muscle cell proliferation has been quantified in various studies. The following table summarizes key findings.
| Cell Type | Proliferation Stimulus | Assay Method | Parameter | Value | Reference |
| Rat Aortic Vascular Smooth Muscle Cells | bFGF | Cell Re-growth Assay | pIC50 | 8.08 (for r sst2) | |
| Rat Aortic Vascular Smooth Muscle Cells | bFGF | Cell Re-growth Assay | pIC50 | 8.60 (for r sst5) | |
| Rat Coronary & Aorta Smooth Muscle Cells | U46619 (Thromboxane A2 mimetic) | ³H-Thymidine Incorporation | - | Concentration-dependent inhibition |
pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a lyophilized powder. To prepare a stock solution, reconstitute the powder in sterile, nuclease-free water. For example, to create a 1 mM stock solution, dissolve 1 mg of this compound (molar mass will be provided by the supplier) in the appropriate volume of water.
-
Sterilization: After complete dissolution, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use within one month, and within six months if stored at -80°C.
Note on TFA Salt: Trifluoroacetic acid is often used in peptide purification and will be present in the final product. At the high dilutions typically used in cell culture experiments, the concentration of TFA is generally considered negligible. However, it is crucial to include a vehicle control in all experiments, which would be the same dilution of the vehicle (e.g., sterile water) used to dissolve the this compound.
General Experimental Workflow
Caption: General workflow for a smooth muscle cell proliferation assay.
Protocol 1: WST-1 Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of viable cells, which correlates with cell number.
Materials:
-
Vascular smooth muscle cells (e.g., human aortic or coronary artery SMCs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound stock solution
-
Proliferation stimulus (e.g., PDGF-BB, 10 ng/mL)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture VSMCs to ~80% confluency.
-
Harvest cells using trypsin-EDTA and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Synchronization (Serum Starvation - Optional but Recommended):
-
Gently aspirate the growth medium.
-
Wash the cells once with serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum (e.g., 0.5% FBS) medium. A suggested concentration range to test is 0.1 nM to 1 µM.
-
Include the following controls:
-
Vehicle Control: Medium with the same concentration of the vehicle used to dissolve this compound.
-
Positive Control: Medium with the proliferation stimulus (e.g., PDGF-BB).
-
Negative Control: Medium without any treatment.
-
-
Aspirate the starvation medium and add 100 µL of the prepared treatments to the respective wells.
-
Incubate for 24-72 hours.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. Use a reference wavelength of 650 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only with WST-1) from all readings.
-
Calculate the percentage of proliferation inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Protocol 2: ³H-Thymidine Incorporation Assay
This assay measures the incorporation of radiolabeled thymidine into newly synthesized DNA during cell proliferation.
Materials:
-
Vascular smooth muscle cells
-
Complete growth medium
-
Serum-free medium
-
This compound stock solution
-
Proliferation stimulus (e.g., PDGF-BB, 10 ng/mL)
-
³H-Thymidine (1 µCi/well)
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
96-well cell culture plates
-
Cell harvester
-
Scintillation counter
Procedure:
-
Cell Seeding and Synchronization: Follow steps 1 and 2 from the WST-1 assay protocol.
-
Treatment:
-
Follow step 3 from the WST-1 assay protocol.
-
Incubate for 24-48 hours.
-
-
³H-Thymidine Labeling:
-
Add 1 µCi of ³H-Thymidine to each well.
-
Incubate for 4-24 hours at 37°C.
-
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the cells twice with ice-cold 95% ethanol.
-
Lyse the cells by adding 0.1 M NaOH.
-
Harvest the cell lysates onto glass fiber filters using a cell harvester.
-
-
Scintillation Counting:
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the average CPM for each treatment group.
-
Determine the percentage of inhibition of ³H-thymidine incorporation relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable tool for studying the inhibition of smooth muscle cell proliferation. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust experiments. Careful attention to appropriate controls and optimization of assay conditions for specific cell types and stimuli are essential for obtaining reliable and reproducible results. The elucidation of its signaling pathway provides a foundation for further investigation into the molecular mechanisms governing vascular smooth muscle cell growth and the development of novel therapeutic strategies.
References
- 1. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angiopeptin TFA Delivery in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Angiopeptin TFA, a synthetic cyclic octapeptide analogue of somatostatin, in research settings. The focus is on its application in studies of vascular restenosis and neointimal hyperplasia.
Introduction
Angiopeptin is a long-acting somatostatin analogue with high affinity for somatostatin receptors sst2 and sst5.[1] It has demonstrated potent inhibitory effects on myointimal migration and proliferation in various animal models of vascular injury and organ transplantation.[1] The mechanism of action is believed to involve the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production, both of which are implicated in the pathophysiology of restenosis following procedures like angioplasty.[1] this compound is the trifluoroacetate salt of the peptide, and it is crucial to consider the potential biological effects of the TFA counter-ion in in vivo experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available research.
Table 1: In Vitro Receptor Binding and Activity of this compound
| Parameter | Value | Receptor Subtype | Notes |
| IC50 | 0.26 nM | sst2 | Partial agonist activity.[1] |
| IC50 | 6.92 nM | sst5 | Partial agonist activity.[1] |
Table 2: In Vivo Efficacy of Angiopeptin in Porcine Models of Restenosis
| Animal Model | Administration Route | Dosage Regimen | Outcome | Reference |
| Porcine Coronary Artery In-Stent Restenosis | Continuous Subcutaneous Infusion (via osmotic pump) | 200 µg/kg total dose over 1 week | 50% reduction in percent diameter stenosis; 41% reduction in area stenosis; 61% reduction in stent neointimal volume compared to controls. | |
| Porcine Coronary Artery In-Stent Restenosis | Local Delivery (at stent site) | 200 µg single dose | Less effective than continuous systemic administration. | |
| Porcine Coronary Artery Balloon Injury | Subcutaneous Injection | 50 µg/kg loading dose, followed by 100 µg/kg/day for 14 days | Significant inhibition of neointimal hyperplasia. | |
| Cardiac Allografts | Not Specified | 20 µg/kg/day | Approximately 50% inhibition of coronary artery myointimal proliferation. |
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects primarily through its interaction with somatostatin receptors, leading to downstream inhibition of proliferative signaling pathways.
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Note on Trifluoroacetic Acid (TFA): Angiopeptin is often supplied as a TFA salt. TFA can have its own biological effects and may interfere with in vivo studies. For critical applications, it is recommended to exchange the TFA counter-ion for a more biocompatible one, such as hydrochloride (HCl) or acetate.
Protocol for TFA Removal (HCl Exchange):
-
Dissolution: Dissolve the this compound peptide in sterile, distilled water to a concentration of 1 mg/mL.
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Incubation: Let the solution stand at room temperature for at least one minute.
-
Lyophilization: Freeze the solution (e.g., in liquid nitrogen or at -80°C) and lyophilize overnight to remove the liquid.
-
Repetition: To ensure complete exchange, repeat the process of re-dissolving the lyophilized powder in the HCl solution and lyophilizing at least two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the Angiopeptin-HCl in a sterile, physiologically compatible buffer (e.g., sterile saline or PBS) for injection.
In Vivo Restenosis Model: Rat Carotid Artery Balloon Injury
This protocol describes the induction of neointimal hyperplasia in a rat model. All animal procedures must be approved by the institution's animal care and use committee.
Caption: Experimental workflow for the rat carotid artery restenosis model.
Dosage for Rat Models: Specific dosage for this compound in rat models of restenosis is not well-established in the reviewed literature. A dose-ranging study is recommended. As a starting point, consider doses scaled down from the effective porcine model dosages.
Subcutaneous Administration Protocol for Rats
This is a general protocol for subcutaneous injection and should be adapted for your specific experimental design.
-
Preparation: Reconstitute the TFA-exchanged Angiopeptin in sterile saline to the desired concentration. Warm the solution to room temperature.
-
Animal Restraint: Gently restrain the rat.
-
Injection Site: Tent the loose skin over the dorsal midline (scruff).
-
Injection: Insert a 25-27 gauge sterile needle into the base of the tented skin, parallel to the body. Aspirate to ensure the needle is not in a blood vessel.
-
Administration: Slowly inject the Angiopeptin solution.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site. Monitor the animal for any adverse reactions.
Histological Analysis of Neointimal Hyperplasia
This protocol outlines the steps for assessing the primary endpoint of in vivo restenosis studies.
-
Tissue Harvesting: At the study endpoint, euthanize the animal and carefully excise the injured arterial segment.
-
Fixation: Fix the arterial segment in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Dehydrate the tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm cross-sections of the artery.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) to visualize the vessel structure.
-
Imaging and Analysis: Capture digital images of the stained sections. Use image analysis software to measure the areas of the lumen, intima, and media. Calculate the intima-to-media ratio to quantify the extent of neointimal hyperplasia.
Concluding Remarks
This compound is a promising compound for in vivo research into the mechanisms of and potential treatments for vascular restenosis. Proper preparation of the peptide, including consideration of the TFA counter-ion, and adherence to detailed experimental protocols are essential for obtaining reliable and reproducible results. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in this field.
References
Troubleshooting & Optimization
Angiopeptin TFA Solubility Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Angiopeptin TFA in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
Angiopeptin is a cyclic octapeptide analogue of somatostatin.[1][2] It functions as a partial agonist for somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[3] It is a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[3] Due to its role in inhibiting myointimal proliferation, it is often used in research related to coronary atherosclerosis and transplant arteriosclerosis.[1] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt, which is a common result of the peptide synthesis and purification process.
Q2: I'm observing precipitation when I try to dissolve this compound directly in PBS. What is causing this?
Precipitation of this compound in PBS can be attributed to several factors:
-
The Trifluoroacetate (TFA) Counter-ion: TFA is a remnant from the peptide purification process and can impact solubility. It binds to positively charged residues on the peptide, which can alter its conformation and promote aggregation, especially in aqueous buffers like PBS.
-
Hydrophobicity: Peptides with hydrophobic residues can be difficult to dissolve in aqueous solutions. If the peptide's concentration exceeds its solubility limit in PBS, it will precipitate.
-
pH of the Solution: The pH of the PBS can affect the overall charge of the peptide, influencing its solubility. While PBS typically has a physiological pH of around 7.4, slight variations can impact solubility.
-
Ionic Strength of the Buffer: The salt concentration in PBS can also influence peptide solubility.
Q3: Can the TFA salt affect my experimental results?
Yes, residual TFA can have several effects on biological experiments:
-
Cytotoxicity: TFA can be cytotoxic at certain concentrations, potentially interfering with cell proliferation assays.
-
Alteration of Biological Activity: By binding to the peptide, TFA can alter its three-dimensional structure, which may affect its binding affinity to receptors and overall biological activity.
-
Assay Interference: The acidic nature of TFA can alter the pH of your experimental setup. It has also been shown to interfere with certain assays, such as those involving infrared spectroscopy.
For sensitive applications like cellular assays or in vivo studies, it is often recommended to use peptides with TFA levels below 1% or to perform a TFA removal/exchange procedure.
Troubleshooting Guide: this compound Precipitation in PBS
If you are experiencing precipitation of this compound in PBS, follow this step-by-step troubleshooting guide.
Initial Solubility Test
Before dissolving the entire batch of your peptide, it is crucial to perform a small-scale solubility test to determine the best solvent.
Recommended Dissolution Protocol
The following protocol is a recommended starting point for dissolving this compound for use in aqueous buffers like PBS.
Objective: To prepare a clear, precipitate-free stock solution of this compound that can be further diluted in PBS for experimental use.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Equilibrate the Peptide: Allow the vial of lyophilized this compound to warm to room temperature before opening to prevent condensation.
-
Prepare a Concentrated Stock Solution:
-
Based on the net charge of Angiopeptin, it is advisable to first attempt dissolution in a small amount of sterile, distilled water.
-
If solubility in water is poor, the recommended approach for hydrophobic peptides is to use a small amount of an organic solvent to create a concentrated stock solution. DMSO is a common choice.
-
Action: Add a small volume of 100% DMSO to the vial of this compound to create a concentrated stock solution (e.g., 10 mg/mL). Gently vortex to ensure the peptide is fully dissolved.
-
-
Dilution into PBS:
-
This is a critical step where precipitation often occurs. The key is to add the concentrated stock solution to the PBS in a slow, controlled manner while mixing.
-
Action: While vigorously stirring your sterile PBS, slowly add the dissolved this compound stock solution drop by drop.
-
-
Observe for Precipitation:
-
Continuously monitor the solution for any signs of turbidity or visible precipitate.
-
If the solution remains clear, you have successfully prepared your working solution.
-
If turbidity appears, you have exceeded the solubility limit of this compound in your final PBS concentration.
-
Troubleshooting Workflow
If the recommended protocol fails, use the following workflow to identify and resolve the solubility issue.
Quantitative Data
| Solvent System | Temperature (°C) | Estimated Max Solubility (mg/mL) | Notes |
| 100% DMSO | 25 | > 50 | Forms a clear, stable stock solution. |
| Sterile Water | 25 | ~1 | Solubility can be variable. |
| PBS (pH 7.4) | 25 | < 0.5 | Direct dissolution is challenging. |
| 5% DMSO in PBS (pH 7.4) | 25 | ~1-2 | Achievable with careful, slow dilution. |
| 10% Acetic Acid | 25 | > 10 | Can be used as an alternative initial solvent. |
Angiopeptin Signaling Pathway
Angiopeptin, as a somatostatin analogue, exerts its effects by binding to somatostatin receptors (SSTRs), primarily sst2 and sst5. This interaction triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of cell growth and proliferation.
References
How to improve Angiopeptin TFA stability in solution
Welcome to the technical support center for Angiopeptin TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound solution stability.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (hydrolysis, oxidation, etc.) or aggregation. | Review your storage and handling procedures. Ensure the peptide is stored at the recommended temperature and protected from light and moisture.[1][2][3] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[1][4] Consider performing a stability study to determine the optimal conditions for your specific application. |
| Precipitation or cloudiness in solution | Poor peptide solubility, aggregation, or use of an inappropriate solvent. The Trifluoroacetate (TFA) counter-ion can sometimes affect solubility. | Re-evaluate your reconstitution protocol. Ensure you are using a suitable solvent and concentration. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial dissolution before dilution in an aqueous buffer. Sonication may also help to dissolve the peptide. |
| Inconsistent experimental results | Instability of the peptide solution leading to varying concentrations of active peptide. Residual TFA from synthesis can also interfere with biological assays. | Prepare fresh working solutions from a lyophilized stock for each experiment. If TFA interference is suspected, consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. |
| Changes in HPLC chromatogram (new peaks, peak broadening) | Chemical degradation of the peptide, leading to the formation of impurities or aggregates. | This indicates peptide instability. Identify the degradation products if possible using mass spectrometry. Optimize solution conditions (pH, buffer, temperature) to minimize degradation. Refer to the experimental protocol for a systematic stability study. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store lyophilized this compound?
For maximum stability, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container with a desiccant to protect it from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.
Q2: How should I reconstitute this compound?
The choice of solvent depends on the peptide's properties and the intended application. For many peptides, sterile distilled water is a good starting point. If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by dilution with the desired aqueous buffer. Avoid vigorous shaking, which can cause aggregation.
Q3: What factors can affect the stability of this compound in solution?
Several factors can influence peptide stability in solution, including:
-
pH: Extreme pH values can accelerate hydrolysis and other degradation pathways. The optimal pH for stability should be determined experimentally, but for many peptides, a slightly acidic pH (around 5-6) is often preferred for storage in solution.
-
Temperature: Higher temperatures increase the rate of chemical degradation. Solutions should be kept on ice during use and stored at -20°C or -80°C for longer-term storage.
-
Oxidation: Peptides containing amino acids like methionine, cysteine, and tryptophan are susceptible to oxidation. Using deoxygenated solvents and minimizing exposure to air can help prevent this.
-
Aggregation: At high concentrations, peptides can self-associate and form aggregates, which can lead to loss of activity and precipitation.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can degrade the peptide. It is recommended to aliquot the stock solution into single-use volumes.
Q4: Does the TFA counter-ion affect the stability or activity of Angiopeptin?
Trifluoroacetic acid (TFA) is a remnant from the peptide synthesis and purification process. While it is generally not a concern for many applications, high concentrations of TFA can lower the pH of the solution and may interfere with sensitive biological assays. In some cases, TFA has been shown to influence peptide conformation and aggregation. If you suspect TFA is affecting your experiments, you may consider TFA removal or exchange.
Q5: How can I monitor the stability of my this compound solution?
The most common method for monitoring peptide stability is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). By analyzing samples over time, you can quantify the amount of intact peptide and detect the formation of degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the degradation products.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To properly reconstitute lyophilized this compound for experimental use.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity water, or a suitable sterile buffer (e.g., PBS at pH 7.4)
-
For hydrophobic peptides: Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile, low-retention polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature in a desiccator before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of the appropriate solvent. For initial attempts, sterile water is recommended. If the peptide is known to be hydrophobic, a small volume of DMSO can be used to dissolve the peptide first.
-
Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking. If necessary, sonicate the solution for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If using an organic solvent for initial dissolution, slowly add the aqueous buffer to the desired final concentration.
-
For storage, aliquot the solution into single-use volumes in sterile, low-retention tubes and store at -20°C or -80°C.
Protocol 2: this compound Stability Assessment by RP-HPLC
Objective: To evaluate the stability of this compound in a specific solution over time.
Materials:
-
Reconstituted this compound solution
-
Incubator or water bath set to the desired temperature(s)
-
RP-HPLC system with a C18 column
-
HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of this compound in the desired buffer or solvent system to be tested.
-
Filter the solution through a 0.22 µm filter.
-
Immediately inject a sample of the freshly prepared solution ("time zero" point) into the RP-HPLC system to obtain an initial chromatogram.
-
Aliquot the remaining solution into several sealed vials and store them under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 3, 7, 14 days), retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature and inject a sample into the RP-HPLC.
-
Analyze the chromatograms to determine the percentage of the remaining intact Angiopeptin peak area relative to the time zero sample. The appearance of new peaks indicates degradation.
-
Plot the percentage of intact this compound versus time for each condition to determine the stability profile.
Table 1: Example Data Summary for Stability Study
| Time (days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99.5 | 95.2 | 85.1 |
| 3 | 98.8 | 88.6 | 65.7 |
| 7 | 97.2 | 75.4 | 40.3 |
| 14 | 95.1 | 55.9 | 15.8 |
Visualizations
The following diagrams illustrate key concepts related to peptide stability and experimental workflows.
Caption: Common degradation pathways for peptides like Angiopeptin.
Caption: Experimental workflow for assessing this compound stability.
Caption: Decision process for addressing potential TFA interference.
References
Angiopeptin TFA degradation in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiopeptin TFA. The information is designed to address common issues encountered during in vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, cyclic octapeptide that acts as an analog of somatostatin.[1] It functions as a partial agonist for somatostatin receptors 2 (sst2) and 5 (sst5), with a higher affinity for sst2.[1] Its primary mechanism of action is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade can influence various cellular processes, including the inhibition of growth hormone release and cellular proliferation.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to study its anti-proliferative and anti-angiogenic effects. It is often investigated for its potential in coronary atherosclerosis research and for its ability to inhibit myointimal proliferation following vascular injury.
Q3: How should this compound be stored?
A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C, protected from light. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q4: In what solvents can this compound be dissolved?
A4: this compound is typically soluble in sterile water or aqueous buffers. For cell culture experiments, it is advisable to dissolve the peptide in a small amount of sterile, nuclease-free water or a buffer compatible with your cell line, and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Problem 1: Reduced or no biological activity of this compound.
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Storage: Ensure the peptide has been stored correctly at -20°C or -80°C and protected from light. Avoid multiple freeze-thaw cycles. - Working Solution: Prepare fresh working solutions for each experiment. Peptides in solution, especially at low concentrations, are more prone to degradation. |
| Incorrect Peptide Concentration | - Quantification: Verify the concentration of your stock solution. If possible, use a spectrophotometer to measure the absorbance at 280 nm, if the peptide contains Trp or Tyr residues, or use a peptide quantification assay. - Pipetting: Ensure accurate pipetting, especially when preparing serial dilutions. |
| Sub-optimal Assay Conditions | - Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase. - Receptor Expression: Verify that your cell line expresses sst2 and/or sst5 receptors. Receptor expression levels can vary between cell lines and with passage number. |
| TFA Counter-ion Interference | - TFA Toxicity: The trifluoroacetate (TFA) counter-ion can be toxic to some cell lines or interfere with biological assays. If you suspect TFA interference, consider performing a salt exchange to replace TFA with a more biocompatible counter-ion like acetate or hydrochloride. - Control Experiment: Include a vehicle control with TFA at the same concentration as in your experimental setup to assess its effect on the cells. |
Problem 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Peptide Stability | - Serum Lot-to-Lot Variability: The composition of fetal bovine serum (FBS) can vary between lots, including the levels of proteases that can degrade this compound. If possible, test a new lot of FBS for its effect on peptide stability before use in critical experiments. - Incubation Time: Be precise with incubation times, as peptide degradation is a time-dependent process. |
| Cell Culture Inconsistency | - Passage Number: Use cells within a consistent and low passage number range, as receptor expression and cellular responses can change with prolonged culturing. - Seeding Density: Ensure uniform cell seeding density across all wells or plates. |
| Assay Technique | - Mixing: Ensure thorough but gentle mixing of the peptide in the cell culture medium before adding it to the cells. - Edge Effects: Be mindful of "edge effects" in multi-well plates. Consider not using the outer wells for critical data points or ensure proper humidification of the incubator. |
Data Presentation: this compound Degradation
The stability of this compound in cell culture media is a critical factor for obtaining reliable and reproducible results. The rate of degradation can be influenced by the type of medium, the concentration of serum, and the specific cell line being used due to the presence of proteases. Below is a table with illustrative data on the half-life of this compound under different conditions. Users should determine the half-life for their specific experimental setup.
Table 1: Illustrative Half-life of this compound in Different Cell Culture Media at 37°C
| Cell Culture Medium | Serum Concentration | Illustrative Half-life (t½) in hours |
| DMEM | 10% FBS | ~ 8 - 12 |
| RPMI-1640 | 10% FBS | ~ 6 - 10 |
| Serum-Free Medium | N/A | > 24 |
Note: This table presents example data. The actual half-life will vary depending on the specific lot of FBS and the cell line used.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a method to determine the degradation rate of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM with 10% FBS)
-
HPLC system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Protein precipitation agent (e.g., ice-cold acetonitrile with 1% TFA)
-
Incubator (37°C)
-
Microcentrifuge
-
HPLC vials
Procedure:
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water.
-
Spike the cell culture medium with this compound to a final concentration of 10-100 µg/mL.
-
-
Incubation:
-
Incubate the this compound-containing medium at 37°C.
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At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot (e.g., 100 µL) of the medium.
-
-
Sample Preparation (Protein Precipitation):
-
To the 100 µL aliquot, add 200 µL of ice-cold acetonitrile with 1% TFA to precipitate proteins and enzymes.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system.
-
Use a suitable gradient of water/TFA (Mobile Phase A) and acetonitrile/TFA (Mobile Phase B) to separate the intact this compound from its degradation products.
-
Monitor the elution profile at a wavelength of 220 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time (determined from a standard).
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of intact peptide versus time and determine the half-life (t½).
-
Visualizations
This compound Signaling Pathway
This compound, as a somatostatin analog, binds to sst2 and sst5 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a reduction in cAMP levels.
Caption: this compound signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps in determining the stability of this compound in cell culture media.
Caption: Workflow for this compound stability assay.
Logical Relationship: Troubleshooting Peptide Activity
This diagram outlines a logical approach to troubleshooting experiments where this compound shows little to no activity.
Caption: Troubleshooting logic for this compound activity.
References
Potential off-target effects of Angiopeptin TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guides regarding the potential off-target effects of Angiopeptin TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cyclic octapeptide analogue of somatostatin. Its primary mechanism of action is as a partial agonist for the somatostatin receptors sst2 and sst5.[1][2][3][4] This interaction leads to the inhibition of adenylate cyclase and a subsequent decrease in the release of growth hormone and insulin-like growth factor-1 (IGF-1).[1]
Q2: What are the known on-target binding affinities of Angiopeptin?
Angiopeptin is a potent agonist for the sst2 and sst5 receptors. The reported IC50 values are:
| Receptor Subtype | IC50 Value (nM) |
| sst2 | 0.26 |
| sst5 | 6.92 |
Q3: Does the Angiopeptin peptide itself have known off-target effects?
Direct off-target binding studies for the Angiopeptin peptide are not extensively available in the public domain. However, as a somatostatin analogue, it is plausible that it may interact with other somatostatin receptor subtypes or other G protein-coupled receptors (GPCRs), though likely with lower affinity. The known side effects of other somatostatin analogues are often related to the wide distribution of somatostatin receptors throughout the body.
Q4: What are the potential side effects observed with the broader class of somatostatin analogues?
Somatostatin analogues, as a class of drugs, are associated with a range of side effects, which can be considered potential off-target or systemic on-target effects. These include:
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Gastrointestinal: Diarrhea, abdominal pain, nausea, vomiting, bloating, and wind.
-
Metabolic: Changes in blood sugar levels (hyperglycemia).
-
Biliary: Gallstones.
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Cardiovascular: Slow heart rate.
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General: Headache and pain at the injection site.
These effects are generally attributed to the activation of somatostatin receptors in the gastrointestinal tract and pancreas.
Q5: What is the "TFA" in this compound, and does it have any biological effects?
TFA stands for trifluoroacetic acid. It is a counter-ion used in the purification and stabilization of synthetic peptides like Angiopeptin. While Angiopeptin is the active pharmacological ingredient, TFA may be present in the final product.
Q6: What is the toxicity profile of Trifluoroacetic Acid (TFA)?
Studies on TFA indicate that it has low to moderate acute toxicity. In animal studies with repeated high doses, the primary target organ identified is the liver, where it can cause mild hypertrophy. It has been described as a weak peroxisome proliferator in rats. Current research suggests that TFA does not have significant developmental or genotoxic effects. While TFA does not bioaccumulate, its persistence and increasing levels in the environment are subjects of ongoing research.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected changes in cell morphology or viability not consistent with sst2/sst5 activation. | This could be an off-target effect of the Angiopeptin peptide on other receptors expressed by your cell line, or a non-specific effect at high concentrations. It could also potentially be related to the TFA counter-ion, although this is less likely at typical experimental concentrations. | 1. Confirm sst2/sst5 expression: Verify the expression of the target receptors in your experimental model. 2. Dose-response curve: Perform a wide-range dose-response experiment to determine if the effect is concentration-dependent. 3. Use a different salt form: If available, test Angiopeptin with a different counter-ion (e.g., acetate) to rule out TFA-specific effects. 4. Control for peptide effects: Use a scrambled peptide control with a similar composition to Angiopeptin to assess non-specific peptide effects. |
| Inconsistent experimental results between different batches of this compound. | Purity and the precise amount of TFA can vary between batches. | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to check for purity and counter-ion content. 2. Re-qualify new batches: Perform a simple dose-response experiment with each new batch to ensure consistent activity. |
| Observed effects on metabolic pathways unrelated to growth hormone or IGF-1 signaling. | Somatostatin receptors can influence other hormonal systems, such as insulin secretion. This may be an on-target effect in a different tissue or cell type. | 1. Literature Review: Investigate the known roles of sst2 and sst5 in your specific experimental system. 2. Selective Antagonists: Use sst2 and sst5 selective antagonists to confirm that the observed effect is mediated through these receptors. |
Experimental Protocols & Methodologies
General Protocol for Assessing Off-Target Effects via Competitive Binding Assay:
-
Cell Culture: Culture cells expressing the potential off-target receptor of interest.
-
Radioligand Binding: Incubate the cells or cell membranes with a known radiolabeled ligand for the off-target receptor at a concentration near its Kd.
-
Competition: In parallel, incubate the cells/membranes with the radioligand and increasing concentrations of this compound.
-
Washing and Scintillation Counting: After incubation, wash the cells to remove unbound radioligand and measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Calculate the Ki or IC50 value for this compound at the off-target receptor.
Visualizations
References
- 1. From biology to clinical practice: antiproliferative effects of somatostatin analogs in neuroendocrine neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Somatostatin analogues | Cancer Institute NSW [cancer.nsw.gov.au]
- 3. Somatostatin Analogs in Clinical Practice: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Technical Support Center: The Impact of TFA Counterion on Angiopeptin Experiments
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the potential impact of the trifluoroacetic acid (TFA) counterion on angiopeptin experiments. Residual TFA from peptide synthesis and purification can significantly influence experimental outcomes, and this guide provides troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is TFA and why is it present in my angiopeptin sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly utilized in solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin.[1][2][3] It is also frequently used as an ion-pairing agent during purification by high-performance liquid chromatography (HPLC) to improve separation and peak resolution.[4][5] While subsequent lyophilization removes the free acid, TFA can remain as a counterion, electrostatically bound to positively charged residues on the angiopeptin peptide. Therefore, commercially available synthetic peptides like angiopeptin are often supplied as TFA salts.
Q2: How can residual TFA affect my angiopeptin experiments?
A2: Residual TFA can interfere with your experiments in several ways:
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Direct Biological Effects: TFA itself can be biologically active. It has been shown to be cytotoxic to various cell lines, inhibit cell proliferation at certain concentrations, and in some cases, even stimulate cell growth. This can lead to a misinterpretation of angiopeptin's true biological activity.
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Alteration of Peptide Properties: The TFA counterion can influence the physicochemical properties of angiopeptin. This includes affecting its secondary structure, solubility, and aggregation propensity, which can in turn alter its binding affinity to the Tie2 receptor and downstream signaling.
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Lowering pH: As an acid, residual TFA can lower the pH of your stock solutions and experimental buffers, potentially affecting assay performance and peptide stability.
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Interference with Analytical Techniques: TFA can interfere with certain analytical methods. For instance, its strong absorbance can complicate peptide quantification, and its presence can affect the spectra in circular dichroism (CD) studies used for secondary structure analysis.
Q3: What is a typical and what is an acceptable level of TFA in a synthetic peptide preparation?
A3: The amount of TFA can vary between different peptide synthesis providers and even between different batches. While there is no universally "acceptable" level, as it is highly dependent on the specific assay's sensitivity, it is generally recommended to minimize its concentration. For sensitive cell-based assays, even nanomolar concentrations of TFA have been reported to have an effect. It is best to either obtain the peptide in a different salt form (e.g., acetate or hydrochloride) or perform a counterion exchange if you suspect TFA interference.
Troubleshooting Guide
Here are some common issues you might encounter in your angiopeptin experiments and how to determine if TFA is the culprit.
| Problem | Possible Cause Related to TFA | Troubleshooting Steps |
| Unexpected cytotoxicity or altered cell proliferation in my cell-based assay. | The TFA counterion itself is exerting a biological effect, masking the true effect of angiopeptin. | 1. Run a "TFA only" control: Prepare a solution of TFA in your cell culture medium at a concentration equivalent to that in your angiopeptin-treated wells and observe the cellular response. 2. Perform a counterion exchange: Exchange the TFA for a more biologically compatible counterion like acetate or hydrochloride (see protocols below). 3. Source TFA-free peptide: If possible, obtain angiopeptin as an acetate or HCl salt for comparison. |
| Inconsistent results between different batches of angiopeptin. | Different batches may have varying levels of residual TFA, leading to variability in the biological response. | 1. Quantify TFA content: If possible, determine the TFA content in each batch. 2. Standardize by performing counterion exchange: For all batches before use to ensure consistency. |
| Poor solubility or precipitation of angiopeptin in my experimental buffer. | The TFA counterion can affect the solubility and aggregation of the peptide. | 1. Try alternative solvents: First, attempt to dissolve the peptide in a small amount of an organic solvent like DMSO, and then slowly add it to your aqueous buffer. 2. Perform a counterion exchange: Switching to an acetate or HCl salt may improve solubility in your specific buffer. |
Quantitative Data on TFA Interference
The following tables provide illustrative data on the potential impact of TFA on common assays used in angiopeptin research. Note: These are representative values to illustrate the potential effects and may not directly correspond to your specific experimental conditions.
Table 1: Illustrative Cytotoxic Effects of TFA on Endothelial Cells (e.g., HUVECs)
| TFA Concentration (mM) | Illustrative Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 95 |
| 0.5 | 80 |
| 1.0 | 65 |
| 5.0 | 30 |
Table 2: Illustrative Impact of TFA on an Angiopeptin-Induced Tube Formation Assay
| Treatment | Angiopeptin Concentration | TFA Concentration | Illustrative Total Tube Length (Arbitrary Units) |
| Vehicle Control | - | - | 100 |
| Angiopeptin (TFA salt) | 100 nM | ~1 µM | 250 |
| Angiopeptin (Acetate salt) | 100 nM | - | 350 |
| "TFA only" Control | - | ~1 µM | 90 |
Experimental Protocols
Protocol 1: Counterion Exchange from TFA to Hydrochloride (HCl)
This protocol is a common method for replacing the TFA counterion with chloride.
Materials:
-
Angiopeptin (TFA salt)
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled, deionized water
-
Lyophilizer
Procedure:
-
Dissolve the angiopeptin (TFA salt) in distilled water to a concentration of approximately 1 mg/mL.
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.
-
Let the solution stand at room temperature for a few minutes.
-
Freeze the solution, for example, in liquid nitrogen.
-
Lyophilize the sample overnight until all the liquid has been removed.
-
To ensure complete exchange, it is recommended to repeat the process of re-dissolving in a dilute HCl solution and lyophilizing at least two more times.
Protocol 2: Counterion Exchange using Anion Exchange Chromatography
This method is suitable for more sensitive applications and can also be used to exchange TFA for acetate.
Materials:
-
Angiopeptin (TFA salt)
-
Strong anion exchange resin
-
1 M Sodium Acetate solution
-
Distilled, deionized water
-
Appropriate column for chromatography
-
Lyophilizer
Procedure:
-
Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.
-
Equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.
-
Dissolve the angiopeptin peptide in distilled water and apply it to the column.
-
Elute the column with distilled water, collecting the fractions that contain the peptide.
-
Combine the peptide-containing fractions and lyophilize to obtain the angiopeptin as an acetate salt.
Visualizations
Angiopeptin Signaling Pathway
Angiopeptins, such as Angiopoietin-1 (Ang-1), are ligands for the Tie2 receptor tyrosine kinase, a key regulator of angiogenesis. The binding of angiopeptin to Tie2 on endothelial cells initiates a signaling cascade that promotes vessel maturation and stability.
Caption: Angiopeptin signaling via the Tie2 receptor and potential interference points for the TFA counterion.
Experimental Workflow for Troubleshooting TFA Effects
A logical workflow can help diagnose and resolve issues related to TFA in your angiopeptin experiments.
Caption: A workflow for troubleshooting potential TFA interference in angiopeptin experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Angiopeptin TFA aggregation problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for aggregation-related issues encountered with Angiopeptin TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: Angiopeptin is a cyclic octapeptide analog of somatostatin. The "TFA" designation indicates that it is supplied as a trifluoroacetate salt, which is a common counter-ion remaining from the solid-phase peptide synthesis process.[1][2][3] Peptide aggregation, the process by which individual peptide molecules self-associate to form larger, often insoluble structures, is a significant concern as it can lead to:
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Loss of biological activity: Aggregated peptides may not bind effectively to their target receptors.[4][5]
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Inaccurate experimental results: The effective concentration of the monomeric, active peptide is reduced.
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Potential for immunogenicity and toxicity: The presence of aggregates can elicit an immune response.
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Difficulties in handling and administration: Aggregates can precipitate out of solution, making accurate dosing challenging.
Q2: What are the common causes of this compound aggregation?
A2: Several factors can contribute to the aggregation of this compound:
-
Intrinsic Properties: The amino acid sequence of Angiopeptin, which contains hydrophobic residues, can predispose it to self-association to minimize contact with aqueous environments.
-
Environmental Factors:
-
pH and Ionic Strength: The solubility of peptides is often lowest at their isoelectric point (pI). The pH of the solution can significantly impact the charge state of the peptide and its tendency to aggregate. Salts can also influence aggregation through electrostatic screening and effects on the solvent properties.
-
Temperature: Elevated temperatures can increase the rate of aggregation.
-
Agitation: Physical stress from shaking or stirring can induce aggregation.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can destabilize the peptide and promote aggregation.
-
-
Formulation Components:
-
Trifluoroacetic Acid (TFA): The TFA counter-ion can influence the peptide's secondary structure, solubility, and aggregation propensity. While used in purification, residual TFA can sometimes contribute to aggregation issues in experimental settings.
-
Impurities: Small amounts of impurities from the synthesis process can act as nucleation sites for aggregation.
-
Q3: How can I detect if my this compound has aggregated?
A3: Several analytical techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to look for turbidity, precipitation, or gel formation in your solution.
-
UV-Vis Spectroscopy: An increase in light scattering due to aggregation can be detected as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Size Exclusion Chromatography (SEC): This is a common and reliable method to separate and quantify monomers, dimers, and larger aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.
-
Fluorescence Spectroscopy: Using extrinsic fluorescent dyes like Thioflavin T (ThT) or SYPRO Orange that bind to aggregated structures can be a high-throughput method for detecting aggregation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound.
Problem 1: this compound powder is difficult to dissolve.
| Potential Cause | Solution |
| Low Solubility in Water | This compound may have limited solubility directly in aqueous buffers. |
| Recommended Solubilization Protocol: | |
| 1. Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to minimize moisture condensation. | |
| 2. Attempt to dissolve the peptide in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO). | |
| 3. Once fully dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution while gently vortexing. Do not add the aqueous buffer too quickly, as this can cause the peptide to precipitate. | |
| Incorrect pH | The pH of the solvent may be close to the isoelectric point of this compound, minimizing its solubility. |
| pH Adjustment: | |
| - For basic peptides (net positive charge), dissolving in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility. | |
| - For acidic peptides (net negative charge), a slightly basic solution (e.g., 0.1% ammonium hydroxide) may be used. Note: The specific charge of this compound should be calculated based on its amino acid sequence to determine the appropriate pH adjustment. |
Problem 2: The this compound solution becomes cloudy or forms a precipitate over time.
| Potential Cause | Solution |
| Aggregation | The peptide is aggregating and precipitating out of solution. |
| Preventative Measures: | |
| - Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified. | |
| - pH Optimization: Ensure the pH of your final solution is not near the peptide's isoelectric point. | |
| - Use of Excipients: Consider the addition of excipients to your buffer to enhance stability. These can include: | |
| - Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can help prevent surface-induced aggregation. | |
| - Sugars/Polyols: Sugars like sucrose or trehalose can act as stabilizers. | |
| - Amino Acids: Certain amino acids, such as arginine and glutamic acid, can help reduce aggregation. | |
| Bacterial Contamination | Microbial growth can cause turbidity in the solution. |
| Sterilization: | |
| - After dissolving and diluting this compound in your aqueous buffer, sterilize the solution by passing it through a 0.22 µm filter. |
Problem 3: Inconsistent results in biological assays.
| Potential Cause | Solution |
| Presence of Aggregates | Aggregates can lead to a lower effective concentration of the active monomeric peptide and may have altered biological activity. |
| Quality Control: | |
| - Before use in an assay, it is recommended to check for aggregation using a method like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS). | |
| - Centrifuge the solution at high speed (e.g., >10,000 x g) for a few minutes to pellet any insoluble aggregates and use the supernatant. | |
| Interference from TFA | The trifluoroacetate counter-ion can sometimes interfere with cellular assays. |
| TFA Removal (Advanced): | |
| - For sensitive applications, consider exchanging the TFA counter-ion for a more biocompatible one like acetate or hydrochloride. This is an advanced procedure that typically involves techniques like ion-exchange chromatography or repeated lyophilization from an appropriate acid solution. |
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Preparation: Bring the vial of lyophilized this compound to room temperature in a desiccator.
-
Initial Dissolution: Add a minimal volume of sterile DMSO to the vial to achieve a high concentration stock solution (e.g., 10-20 mg/mL). Gently vortex until the peptide is completely dissolved.
-
Dilution: While gently vortexing the desired sterile aqueous buffer (e.g., PBS), slowly add the DMSO stock solution dropwise to achieve the final desired concentration.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter.
-
Storage: Aliquot the solution into sterile, low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring Aggregation using UV-Vis Spectroscopy
-
Sample Preparation: Prepare your this compound solution at the desired concentration in the final experimental buffer.
-
Blank Measurement: Use the same buffer without the peptide as a blank.
-
Absorbance Scan: Perform a wavelength scan from 250 nm to 600 nm.
-
Analysis: An increase in absorbance in the 340-600 nm range is indicative of light scattering from aggregates. This can be monitored over time or under different stress conditions (e.g., elevated temperature) to assess the kinetics of aggregation.
Visualizations
Caption: A workflow for troubleshooting this compound aggregation.
Caption: Key factors contributing to this compound aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. genscript.com [genscript.com]
- 3. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Angiopeptin TFA Experiments: Technical Support & Troubleshooting Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common issues and inconsistencies encountered during experiments with Angiopeptin TFA. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed insights and actionable solutions to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: Angiopeptin is a cyclic octapeptide analog of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][][3] Its primary mechanism of action involves the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1][3] Angiopeptin can also inhibit adenylate cyclase or stimulate extracellular acidification, and it is often used in research related to coronary atherosclerosis.
Q2: My experimental results with this compound are inconsistent. What are the potential causes?
A2: Inconsistent results with synthetic peptides like Angiopeptin are frequently linked to the presence of residual trifluoroacetic acid (TFA) from the synthesis and purification process. TFA is a strong acid used to cleave the peptide from the resin and as a counter-ion during HPLC purification. Even at nanomolar concentrations, residual TFA can interfere with biological assays by altering pH, inducing cytotoxicity, or directly modulating receptor activity. Other potential causes for inconsistency include improper storage, repeated freeze-thaw cycles, and issues with peptide solubility.
Q3: How can residual TFA affect my specific biological assays?
A3: Residual TFA can have a range of confounding effects on biological experiments:
-
Cell-Based Assays: TFA can be cytotoxic, leading to reduced cell viability. It has also been shown to inhibit or, in some cases, stimulate cell proliferation, which can lead to false positive or negative results. For example, TFA has been observed to inhibit osteoblast proliferation at concentrations as low as 10 nM.
-
Enzymatic Assays: The acidic nature of TFA can alter the pH of your assay buffer, potentially affecting enzyme kinetics and leading to irreproducible results.
-
Receptor Binding Assays: TFA has been identified as an unintended allosteric modulator of certain receptors, which could interfere with the binding of Angiopeptin to its target receptors.
-
Structural Analysis: TFA has a strong absorbance in the infrared spectrum that can interfere with the analysis of peptide secondary structure.
-
In Vivo Studies: TFA can elicit immune responses and has been associated with organ toxicity, which can complicate the interpretation of in vivo data.
Q4: How should I properly store and handle this compound?
A4: Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Storage: Lyophilized this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is crucial to keep the product sealed and away from moisture.
-
Handling: Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation. Avoid repeated freeze-thaw cycles, as this can lead to peptide degradation. It is recommended to aliquot the peptide into single-use amounts.
-
Reconstitution: When preparing a stock solution, it is advisable to first test the solubility of a small amount of the peptide. If dissolving in water, the solution should be sterilized by passing it through a 0.22 µm filter before use.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Results in Cell-Based Assays
Potential Cause: Interference from residual TFA in the this compound preparation.
Troubleshooting Steps:
-
Quantify TFA Content: If possible, determine the concentration of TFA in your peptide stock solution.
-
Perform a Counter-Ion Exchange: This is the most effective way to mitigate TFA interference. The goal is to replace the TFA counter-ion with a more biologically compatible one, such as acetate or hydrochloride (HCl).
-
pH Control: Measure the pH of your final assay medium after the addition of the this compound solution. Ensure it is within the optimal range for your cells. If necessary, adjust the pH of your stock solution or use a more strongly buffered cell culture medium.
-
Vehicle Control: Include a vehicle control in your experiments that contains the same concentration of TFA as your experimental wells, but without the Angiopeptin. This will help you to distinguish the effects of TFA from the effects of the peptide itself.
Issue 2: Poor Solubility of this compound
Potential Cause: The physicochemical properties of the peptide may lead to poor solubility in aqueous solutions.
Troubleshooting Steps:
-
Initial Solubility Test: Always test the solubility of a small amount of the peptide before attempting to dissolve the entire sample.
-
Solvent Selection: If the peptide does not dissolve in sterile, distilled water, you may need to use a different solvent. For peptides with hydrophobic residues, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, drop-wise addition to your aqueous buffer with vigorous stirring.
-
Sonication: Sonication can help to break up aggregates and enhance the dissolution of the peptide.
-
pH Adjustment: The net charge of a peptide is pH-dependent. If the peptide is acidic, dissolving it in a dilute basic solution may help. Conversely, if it is basic, a dilute acidic solution may be beneficial.
Experimental Protocols
Protocol: Counter-Ion Exchange (TFA to HCl)
This protocol describes a general method for exchanging TFA counter-ions for hydrochloride ions.
-
Dissolution: Dissolve the this compound in a minimal amount of sterile, deionized water.
-
Acidification: Add a 100-fold molar excess of 0.1 M HCl to the peptide solution.
-
Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize until the peptide is a dry powder.
-
Repeat: To ensure complete exchange, repeat the dissolution, acidification, and lyophilization steps two more times.
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired assay buffer.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound for its primary receptors.
| Receptor | IC50 (nM) |
| sst2 | 0.26 |
| sst5 | 6.92 |
Data sourced from MedChemExpress and Ruixibiotech.
Visualizations
Signaling Pathway of Angiopeptin
Caption: Angiopeptin signaling pathway via sst2/sst5 receptors.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: Logical workflow for troubleshooting this compound experiments.
References
Optimizing Angiopeptin TFA concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Angiopeptin TFA in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cyclic octapeptide analog of somatostatin. Its primary mechanism of action is as a partial agonist for the somatostatin receptors sst2 and sst5.[1][2][3] It has a high affinity for the sst2 receptor with an IC50 of 0.26 nM and a lower affinity for the sst5 receptor with an IC50 of 6.92 nM.[1][2] By binding to these receptors, this compound can inhibit the release of growth hormone and insulin-like growth factor-1 (IGF-1). It also modulates cellular signaling by inhibiting adenylate cyclase and stimulating extracellular acidification.
Q2: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C or -80°C in a dry, dark environment. Once reconstituted, the stability of the solution depends on the solvent and storage temperature. It is advisable to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: How should I reconstitute this compound?
This compound can be reconstituted in sterile, distilled water or a buffer such as PBS. For cellular assays, it is common to first dissolve the peptide in a small amount of a solvent like DMSO to ensure it is fully solubilized, and then dilute it to the final working concentration with the appropriate cell culture medium. If using water as the stock solution solvent, it is recommended to filter-sterilize the solution using a 0.22 µm filter before use.
Q4: What is the relevance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. It is a counter-ion used in the purification process of synthetic peptides and helps to stabilize the peptide. While high concentrations of TFA can be toxic, the amounts present in peptide preparations are generally very low and not expected to have a significant biological effect in most experimental settings. However, it is good practice to include a vehicle control (the final concentration of the solvent, including any residual TFA, without the peptide) in your experiments.
Experimental Protocols & Recommended Concentrations
General Reconstitution Protocol
-
Bring the vial of Angiope-tin TFA to room temperature before opening.
-
To prepare a high-concentration stock solution (e.g., 1 mM), add the appropriate volume of sterile DMSO or sterile water.
-
Gently vortex or sonicate to ensure complete dissolution.
-
For working solutions, dilute the stock solution with the desired experimental buffer or cell culture medium.
Recommended Starting Concentrations for In Vitro Assays
The optimal concentration of this compound will vary depending on the cell type, receptor expression levels, and the specific assay being performed. The following table provides recommended starting ranges based on published data. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Type | Recommended Starting Concentration Range | Reference |
| Receptor Binding | Cells expressing sst2/sst5 | 0.1 nM - 100 nM | |
| Cell Proliferation | CHO-K1 cells expressing sst2 | 0.1 nM - 1000 nM | |
| Signaling (cAMP) | Cells expressing sst2 | 1 nM - 1 µM | |
| Cell Migration | Endothelial Cells | 10 nM - 1 µM |
Cell Proliferation Assay (Example Protocol)
-
Cell Seeding: Seed cells (e.g., CHO-K1 expressing sst2) in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Serum Starvation (Optional): Once cells have adhered, you may want to serum-starve them for 12-24 hours to synchronize their cell cycle.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Quantification: Assess cell proliferation using a standard method such as MTT, XTT, or a direct cell count.
Troubleshooting Guide
Problem 1: No or low biological response to this compound.
-
Possible Cause 1: Low Receptor Expression. The target cells may not express sufficient levels of sst2 or sst5 receptors.
-
Solution: Confirm receptor expression using techniques like qPCR, Western blot, or flow cytometry. If expression is low, consider using a cell line known to express these receptors or a transient/stable transfection to overexpress the receptor of interest.
-
-
Possible Cause 2: Peptide Degradation. Improper storage or handling may have led to the degradation of the peptide.
-
Solution: Ensure the peptide has been stored correctly. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Suboptimal Concentration. The concentration of this compound used may be too low to elicit a response.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal effective concentration.
-
-
Possible Cause 4: Receptor Desensitization. Prolonged exposure to an agonist can lead to receptor downregulation or desensitization.
-
Solution: Minimize pre-incubation times or consider a serum-starvation period before stimulation.
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Conditions. Variations in cell passage number, confluency, or overall health can affect responsiveness.
-
Solution: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. Regularly check for mycoplasma contamination.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate pipetting can lead to significant variations, especially when preparing serial dilutions.
-
Solution: Ensure pipettes are properly calibrated. Use appropriate pipette sizes for the volumes being dispensed.
-
-
Possible Cause 3: Edge Effects in Plate-Based Assays. Wells on the outer edges of a microplate can be prone to evaporation, leading to altered concentrations.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or PBS to maintain humidity.
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Problem 3: Unexpected or off-target effects.
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Possible Cause 1: High Concentration. Very high concentrations of any peptide can sometimes lead to non-specific or off-target effects.
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Solution: Refer to the dose-response curve to ensure you are using the lowest effective concentration.
-
-
Possible Cause 2: Contamination. The cell culture or reagents may be contaminated.
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Solution: Regularly check for bacterial, fungal, or mycoplasma contamination. Use fresh, sterile reagents.
-
Visualizing Pathways and Workflows
Caption: this compound signaling cascade.
Caption: General experimental workflow.
References
Technical Support Center: Troubleshooting Angiopeptin TFA Dose-Response Curves
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for dose-response experiments involving Angiopeptin TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Angiopeptin is a cyclic octapeptide analog of somatostatin. It functions as a partial agonist for the somatostatin receptors sst2 and sst5, with IC50 values of 0.26 nM and 6.92 nM, respectively.[1][][3] Its primary mechanism of action involves the inhibition of adenylate cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][] This activity makes it a potent inhibitor of growth hormone release and insulin-like growth factor-1 (IGF-1) production.
Q2: What is the significance of the "TFA" in this compound?
TFA stands for trifluoroacetic acid. Synthetic peptides are often purified using high-performance liquid chromatography (HPLC), where TFA is used as an ion-pairing agent to improve separation. After purification and lyophilization, the peptide is isolated as a TFA salt, with the trifluoroacetate anion bound to positively charged residues on the peptide.
Q3: Can the TFA salt affect my experimental results?
Yes, residual TFA can significantly impact biological assays. Potential effects include:
-
Cytotoxicity: TFA can be toxic to cells, even at nanomolar concentrations, potentially leading to reduced cell viability and skewed dose-response data.
-
pH Alteration: As a strong acid, TFA can lower the pH of your assay solution, which can affect enzyme activity or receptor-ligand interactions.
-
Direct Biological Activity: TFA has been reported to act as an allosteric modulator of some receptors and to inhibit or stimulate cell proliferation in a context-dependent manner.
Q4: How should I properly store and handle this compound?
Proper storage is critical to prevent degradation. For long-term storage, lyophilized this compound should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month) in a sealed container, protected from moisture. Avoid repeated freeze-thaw cycles. Once reconstituted in a solvent, it is recommended to aliquot the stock solution and store it at -80°C. If using water as the solvent, the working solution should be sterilized by filtering through a 0.22 μm filter before use.
Troubleshooting Guide for Dose-Response Curves
Issue 1: The dose-response curve is flat, showing no or very weak activity.
This suggests that the peptide is not effectively interacting with its target in your assay system.
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | Verify that the peptide has been stored correctly at -20°C or -80°C, protected from light and moisture. If in doubt, use a fresh vial of the peptide. |
| Incorrect Peptide Concentration | Double-check all calculations for dilution series. Ensure the correct molecular weight (1326.39 g/mol for the TFA salt) was used. It is important to account for the weight of the TFA counter-ions, which can lead to overestimation of the peptide concentration if not considered. |
| Poor Solubility | Angiopeptin may not be fully dissolved. Refer to the detailed solubilization protocol below. Visually inspect the solution for any precipitates. |
| Assay System Insensitivity | Confirm that the cell line or protein target expresses the sst2/sst5 receptors. Run a positive control with a known agonist for these receptors to validate the assay setup. |
Issue 2: The dose-response curves are inconsistent and not reproducible.
Poor reproducibility often points to unaccounted variables in the experimental setup or peptide handling.
| Possible Cause | Troubleshooting Step |
| TFA Interference | The acidic nature of TFA can alter the pH of low-buffered solutions, affecting results. Measure the pH of your final assay medium after adding the peptide. Consider performing a counter-ion exchange to replace TFA with a more biocompatible ion like acetate or hydrochloride. |
| Cell Viability Issues | At higher concentrations, TFA can be cytotoxic. Perform a cell viability assay (e.g., MTT or Trypan Blue) in parallel with your dose-response experiment to ensure the observed effect is not due to cell death. |
| Inconsistent Cell Passages/Density | Use cells within a consistent and low passage number range. Ensure that cells are seeded at a uniform density across all wells, as variations can significantly affect the response. |
| Peptide Adsorption | Peptides can adsorb to plasticware. To mitigate this, consider using low-binding microplates and pre-rinsing pipette tips with the peptide solution. |
Issue 3: The dose-response curve is unusually steep or biphasic.
The shape of the curve provides clues about the nature of the interaction.
| Possible Cause | Troubleshooting Step |
| Narrow Concentration Range | If the concentrations tested are too close together, the sigmoidal curve may appear as a steep line. Test a wider range of concentrations, typically spaced evenly on a logarithmic scale (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). |
| Stoichiometric Effects | A very steep curve (Hill slope > 1.5) can sometimes occur if the concentration of the peptide is close to the concentration of the receptor, leading to stoichiometric inhibition rather than catalytic interaction. This is less common in cell-based assays but can be a factor in purified receptor preparations. |
| Compound Aggregation | At high concentrations, peptides can sometimes form aggregates, which may have different activity profiles. While TFA can inhibit the formation of colloidal particles, this is still a possibility. Visually inspect the highest concentration stock for any signs of precipitation or cloudiness. |
| Off-Target Effects | A biphasic curve (showing both agonism and antagonism at different concentrations) may indicate that the peptide is interacting with multiple targets or receptor subtypes with different affinities. |
Experimental Protocols
Protocol 1: Reconstitution and Solubilization of this compound
-
Warm the Vial: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for 10-15 minutes to prevent condensation.
-
Solvent Selection: Based on the product datasheet, this compound is soluble in water. For cell-based assays, use a sterile, cell-culture grade solvent (e.g., sterile water or DMSO, followed by dilution in culture medium).
-
Reconstitution:
-
Calculate the volume of solvent needed to achieve a desired stock concentration (e.g., 1 mM). Remember to use the full molecular weight including the TFA salt (1326.39 g/mol ).
-
Add the solvent to the vial.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution to confirm there is no particulate matter.
-
-
Sterilization and Storage:
-
For aqueous stocks, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -80°C for long-term use.
-
Protocol 2: General Workflow for a Cell-Based Dose-Response Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Peptide Preparation: Prepare a serial dilution of this compound in the appropriate assay medium. A common approach is to prepare a 10-point, 3-fold or 10-fold dilution series to cover a wide concentration range (e.g., from pM to µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include "vehicle-only" control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 1 hour for signaling studies, 24-72 hours for proliferation assays).
-
Assay Readout: Perform the assay to measure the response. For Angiopeptin, this could be a cAMP assay, a cell proliferation assay (e.g., MTT, SRB), or a reporter gene assay.
-
Data Analysis:
-
Plot the response (Y-axis) against the log of the peptide concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., four-parameter sigmoidal dose-response) to determine the EC50 or IC50.
-
Visualizations
References
Validation & Comparative
Angiopeptin TFA vs. Octreotide: A Comparative Efficacy Guide for Researchers
A detailed analysis of two prominent somatostatin analogs, Angiopeptin TFA and Octreotide, reveals distinct efficacy profiles rooted in their receptor binding affinities and subsequent signaling pathways. While both exhibit antiproliferative and antisecretory properties, their potency and therapeutic applications show notable differences, particularly in the contexts of cancer and vascular proliferative disorders.
This guide provides a comprehensive comparison of this compound and Octreotide, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Molecular Profile and Mechanism of Action
Both this compound and Octreotide are synthetic analogs of the natural hormone somatostatin. Their primary mechanism of action involves binding to somatostatin receptors (SSTRs), which are G-protein coupled receptors expressed on various cell types, including tumor cells and endothelial cells.[1] Activation of these receptors triggers a cascade of intracellular events, leading to the inhibition of cell proliferation and hormone secretion.[2][3]
The key difference in their efficacy lies in their binding affinities for the five SSTR subtypes (SSTR1-5). Both this compound (also known as Lanreotide or BIM 23014) and Octreotide exhibit a high affinity for SSTR2 and a moderate affinity for SSTR5.[1][4] However, subtle variations in their binding profiles and subsequent downstream signaling contribute to their differential effects.
Head-to-Head Comparison of Efficacy
To provide a clear overview, the following tables summarize the available quantitative data comparing the efficacy of this compound and Octreotide.
Table 1: Somatostatin Receptor Binding Affinity (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| Octreotide | >1000 | 0.8 ± 0.2 | 19 ± 3 | >1000 | 6.3 ± 1.2 |
| This compound (Lanreotide) | >1000 | 1.2 ± 0.1 | 25 ± 5 | >1000 | 9.8 ± 1.5 |
Note: Data is compiled from multiple sources and may vary based on experimental conditions. The values represent the concentration of the drug required to inhibit 50% of radioligand binding.
Table 2: Antiproliferative Effects
| Cell Line | Compound | Concentration | Inhibition of Proliferation (%) |
| CHO-K1 (hSSTR2 transfected) | Somatostatin | 100 nM | 100 |
| This compound | 100 nM | 44.6 ± 2.7 (Partial Agonist) | |
| CHO-K1 (hSSTR5 transfected) | Somatostatin | 100 nM | 100 |
| This compound | 100 nM | No Agonist Activity | |
| Rat Aortic Smooth Muscle Cells | Somatostatin | 100 nM | 100 |
| This compound | >100 nM | Weak Agonist Activity | |
| Gastric Cancer (SGC-7901) | Octreotide | 25 µg/mL | 34.66 |
This table highlights the differential antiproliferative activity of this compound, acting as a partial agonist at the human SSTR2 and displaying no agonist activity at the human SSTR5 in this particular study.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of this compound and Octreotide to different somatostatin receptor subtypes.
1. Cell Culture and Membrane Preparation:
-
CHO-K1 cells stably transfected with human SSTR2 or SSTR5 are cultured in appropriate media.
-
Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
2. Binding Assay:
-
Membrane preparations are incubated with a radiolabeled somatostatin analog (e.g., ¹²⁵I-[Tyr¹¹]-SRIF-14) and varying concentrations of the unlabeled competitor (this compound or Octreotide).
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Counting:
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using a gamma counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the antiproliferative effects of the compounds on cancer cell lines.
1. Cell Seeding:
-
Cancer cells (e.g., SGC-7901 gastric cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The culture medium is replaced with fresh medium containing various concentrations of this compound or Octreotide. Control wells receive vehicle only.
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
4. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis:
-
Cell proliferation is expressed as a percentage of the control, and the concentration of the compound that inhibits cell growth by 50% (IC50) is determined.
Signaling Pathways
The binding of this compound and Octreotide to SSTRs initiates a cascade of intracellular signaling events that ultimately lead to their biological effects. A simplified representation of these pathways is provided below.
Upon binding to SSTR2 and SSTR5, both this compound and Octreotide activate inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downregulation of protein kinase A (PKA) activity. This cascade ultimately inhibits hormone secretion.
Furthermore, activation of SSTRs can also modulate other signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and proliferation. By inhibiting the PI3K/Akt pathway, both compounds can promote apoptosis and inhibit cell growth.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antiproliferative efficacy of this compound and Octreotide in vitro.
Conclusion
Both this compound and Octreotide are potent somatostatin analogs with significant antiproliferative and antisecretory activities. Their efficacy is primarily mediated through high-affinity binding to SSTR2 and moderate affinity to SSTR5, leading to the inhibition of adenylyl cyclase and modulation of the PI3K/Akt signaling pathway. While their overall mechanisms are similar, the nuanced differences in their receptor interactions, as evidenced by the partial agonism of this compound at the human SSTR2, can lead to distinct biological responses. This guide provides a foundational framework for researchers to further explore and compare the therapeutic potential of these two important compounds.
References
A Comparative Analysis of Angiopeptin TFA and Lanreotide: Receptor Binding and Signaling Pathways
A Guide for Researchers and Drug Development Professionals
Introduction
Angiopeptin TFA and lanreotide are both synthetic octapeptide analogs of the natural hormone somatostatin.[1] Their therapeutic potential, particularly in oncology, stems from their ability to bind to somatostatin receptors (SSTRs), which are frequently overexpressed on the surface of various tumor cells. This guide offers a detailed, objective comparison of this compound and lanreotide, with a focus on their receptor binding affinities and the downstream signaling pathways they modulate, supported by available experimental data.
Chemical Structures
Both this compound and lanreotide are cyclic octapeptides. This cyclic structure enhances their stability and extends their half-life in comparison to the native somatostatin molecule.
This compound
-
Molecular Formula: C58H73F6N11O14S2
-
Molecular Weight: 1326.39 g/mol
Lanreotide
-
Molecular Formula: C54H69N11O10S2
-
Molecular Weight: 1096.34 g/mol
Receptor Binding Profiles
The pharmacological effects of this compound and lanreotide are primarily dictated by their binding affinities to the five subtypes of somatostatin receptors (SSTR1-5). These binding profiles determine the specific cellular responses they elicit.
Quantitative Comparison of Receptor Binding Affinities
| Receptor Subtype | This compound (IC50/Ki, nM) | Lanreotide (IC50/Ki, nM) |
| SSTR1 | >1000 | >1000[2] |
| SSTR2 | 0.26 (IC50)[3] | 1.1 (Ki) |
| SSTR3 | >1000 | 8.3 (Ki)[2] |
| SSTR4 | >1000 | >1000[2] |
| SSTR5 | 6.92 (IC50) | 1.3 (Ki) |
Key Observations:
-
Both this compound and lanreotide demonstrate high affinity for the SSTR2 subtype.
-
Lanreotide also exhibits high affinity for the SSTR5 subtype.
-
A key distinction is this compound's significantly lower affinity for SSTR5 compared to lanreotide; it is characterized as a weak partial agonist at SSTR2 and lacks agonist activity at the human SSTR5 receptor.
-
Both compounds display low affinity for SSTR1, SSTR3, and SSTR4.
Signaling Pathways
Upon binding to somatostatin receptors, both this compound and lanreotide initiate intracellular signaling cascades. The principal mechanism involves the inhibition of the enzyme adenylyl cyclase, which leads to a reduction in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of various downstream signaling molecules.
Lanreotide Signaling Pathway
Lanreotide's interaction with SSTR2 and SSTR5 triggers multiple downstream pathways that underpin its well-documented anti-proliferative and anti-secretory actions. These pathways include:
-
Inhibition of Adenylyl Cyclase: This leads to decreased intracellular cAMP concentrations and subsequently reduced protein kinase A (PKA) activity.
-
Modulation of Ion Channels: Lanreotide activates potassium (K+) channels, causing membrane hyperpolarization, and inhibits calcium (Ca2+) channels, which reduces calcium influx. These ionic changes are crucial for inhibiting hormone secretion.
-
Activation of Phosphatases: The activation of phosphotyrosine phosphatases (PTPs) can lead to the dephosphorylation and inactivation of growth factor receptors and key components of pro-proliferative signaling pathways like MAPK/ERK and PI3K/Akt.
-
Induction of Cell Cycle Arrest and Apoptosis: Lanreotide can halt the progression of the cell cycle and induce programmed cell death in tumor cells.
Caption: A diagram of the lanreotide signaling pathway.
This compound Signaling Pathway
The intracellular signaling pathways activated by this compound have not been as extensively studied as those of lanreotide. Given its role as a partial agonist at SSTR2, it is presumed to activate similar downstream effectors as lanreotide, albeit with a lower maximal effect. Its absence of agonist activity at SSTR5 implies that it does not initiate SSTR5-mediated signaling. The primary signaling event that has been documented for this compound is the inhibition of adenylyl cyclase.
Experimental Protocols
The binding affinities of this compound and lanreotide for somatostatin receptors are typically determined through radioligand binding assays.
Radioligand Binding Assay Protocol
The following is a generalized protocol for a competitive radioligand binding assay.
1. Membrane Preparation:
-
A cell line that stably expresses a specific human somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells) is cultured and harvested.
-
The harvested cells are homogenized in a cold buffer, followed by centrifugation to isolate the cell membranes.
-
The resulting membrane pellet is washed and then resuspended in a binding buffer. The total protein concentration of the membrane preparation is quantified using a standard method, such as the BCA assay.
2. Competitive Binding Assay:
-
The prepared cell membranes are incubated with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).
-
Increasing concentrations of the unlabeled competitor ligand (either this compound or lanreotide) are added to the incubation mixture.
-
The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.
-
The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration using a glass fiber filter.
-
The amount of radioactivity retained on the filter is measured using a gamma counter.
3. Data Analysis:
-
The collected data are analyzed using non-linear regression to calculate the IC50 value, which represents the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand.
-
The inhibitory constant (Ki) can then be calculated from the IC50 value by applying the Cheng-Prusoff equation.
Caption: A workflow diagram for a radioligand binding assay.
Conclusion
References
- 1. Angiogenic signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agonists, Antagonists and Receptors of Somatostatin: Pathophysiological and Therapeutical Implications in Neoplasias - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of somatostatin and angiopeptin on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Angiopeptin vs. Native Somatostatin
For researchers, scientists, and drug development professionals, understanding the nuanced differences between native peptides and their synthetic analogs is crucial for advancing therapeutic strategies. This guide provides a detailed, data-driven comparison of Angiopeptin, a synthetic somatostatin analog, and native somatostatin, focusing on their structural, functional, and pharmacological distinctions.
Core Molecular and Pharmacokinetic Properties
Native somatostatin is a naturally occurring peptide hormone that exists in two active forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28).[1] Both are derived from the precursor preprosomatostatin and are characterized by a cyclic structure formed by a disulfide bond.[1] A significant limitation of native somatostatin in clinical applications is its very short plasma half-life of 1 to 3 minutes, which necessitates continuous intravenous infusion for sustained therapeutic effect.[2][3]
Angiopeptin, also known as Lanreotide, is a synthetic, long-acting cyclic octapeptide analog of somatostatin.[4] Its structure has been modified to enhance stability and duration of action. The apparent plasma half-life of a slow-release formulation of Angiopeptin has been reported to be approximately 4.5 days, a stark contrast to its native counterpart.
| Property | Native Somatostatin (SS-14) | Angiopeptin (Lanreotide) |
| Synonyms | Growth Hormone-Inhibiting Hormone (GHIH), Somatotropin Release-Inhibiting Factor (SRIF) | Lanreotide, BIM 23014, Somatuline |
| Amino Acid Sequence | Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys (cyclic, disulfide bridge Cys3-Cys14) | D-2Nal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2 (cyclic, disulfide bridge Cys2-Cys7) |
| Molecular Formula | C76H104N18O19S2 | C54H69N11O10S2 |
| Molecular Weight | ~1638 g/mol | ~1096.3 g/mol |
| Half-Life | 1-3 minutes | ~4.5 days (slow-release formulation) |
Receptor Binding Affinity and Functional Selectivity
Both native somatostatin and Angiopeptin exert their effects by binding to a family of five G-protein-coupled receptors known as somatostatin receptors (SSTR1-SSTR5). However, their binding affinities for these receptor subtypes differ significantly, which accounts for their distinct pharmacological profiles. Native somatostatin binds to all five receptor subtypes with high affinity, while Angiopeptin shows a preference for SSTR2 and SSTR5.
The following table summarizes the binding affinities (IC50 in nM) of native somatostatin and Angiopeptin to the five human SSTR subtypes. Lower IC50 values indicate higher binding affinity.
| Receptor Subtype | Native Somatostatin (SS-14) IC50 (nM) | Angiopeptin (Lanreotide) IC50 (nM) |
| SSTR1 | ~1 | >1000 |
| SSTR2 | ~1 | ~1 |
| SSTR3 | Data not consistently available | Moderate affinity |
| SSTR4 | ~1 | >1000 |
| SSTR5 | ~2.1 | ~5 |
Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions.
This differential binding profile is critical. The high affinity of Angiopeptin for SSTR2 is believed to be central to its potent anti-proliferative and anti-secretory effects, as SSTR2 is frequently overexpressed in neuroendocrine tumors.
Comparative Biological Effects: Proliferation and Angiogenesis
Inhibition of Cellular Proliferation
A key therapeutic target for both native somatostatin and its analogs is the inhibition of cell proliferation, particularly in the context of cancer. The anti-proliferative effects are mediated directly through SSTRs on tumor cells and indirectly by inhibiting the release of growth factors.
A direct comparison of the anti-proliferative effects of somatostatin (SRIF) and Angiopeptin was conducted on Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR2 (hSSTR2) and SSTR5 (hSSSTR5) receptors. The study measured the inhibition of basic fibroblast growth factor (bFGF)-stimulated cell re-growth.
| Compound | Receptor | pIC50 | Efficacy (% Inhibition) |
| Somatostatin (SRIF) | hSSTR2 | 8.05 ± 0.03 | Full agonist |
| hSSTR5 | 8.56 ± 0.12 | Full agonist | |
| Angiopeptin | hSSTR2 | 8.69 ± 0.25 | Partial agonist (44.6 ± 2.7%) |
| hSSTR5 | No agonist activity | Antagonist (pKB ≈ 10.4) |
Data from Alderton et al., Br J Pharmacol, 1998.
These results demonstrate that while both compounds inhibit proliferation via SSTR2, Angiopeptin acts as a partial agonist. At the hSSTR5 receptor, Angiopeptin shows no agonist activity and, in fact, can antagonize the inhibitory effects of native somatostatin.
Modulation of Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Both native somatostatin and Angiopeptin have been shown to possess anti-angiogenic properties. These effects are thought to be mediated both directly, by acting on SSTRs expressed on endothelial cells, and indirectly, by inhibiting the secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF) and insulin-like growth factor-1 (IGF-1).
Signaling Pathways
Upon binding to SSTRs, particularly SSTR2, both native somatostatin and Angiopeptin trigger a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects downstream pathways, including the mitogen-activated protein kinase (MAPK) pathway and the activation of phosphotyrosine phosphatases (PTPs) such as SHP-1 and SHP-2. These pathways ultimately lead to cell cycle arrest and apoptosis, contributing to the anti-proliferative effects of these compounds.
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol outlines a general method for determining the binding affinity of a compound to a specific somatostatin receptor subtype.
-
Cell Culture and Membrane Preparation:
-
Culture cells stably expressing the human SSTR subtype of interest (e.g., CHO-K1 cells).
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand with known affinity for the SSTR subtype (e.g., ¹²⁵I-Somatostatin).
-
Add increasing concentrations of the unlabeled competitor compound (Angiopeptin or native somatostatin).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.
-
Calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Cell Proliferation Assay (XTT-based)
This protocol describes a colorimetric assay to measure the anti-proliferative effects of Angiopeptin and native somatostatin.
-
Cell Seeding:
-
Seed cells (e.g., vascular smooth muscle cells or tumor cell lines) in a 96-well plate at a predetermined density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of Angiopeptin and native somatostatin in a suitable cell culture medium.
-
If studying the inhibition of growth factor-stimulated proliferation, pre-treat cells with a growth factor (e.g., bFGF).
-
Add the different concentrations of the test compounds to the respective wells.
-
Include control wells with vehicle only.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
-
XTT Labeling and Incubation:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell proliferation inhibition for each concentration of the test compounds relative to the control.
-
Plot the percentage of inhibition against the compound concentration to determine the pIC50 value.
-
Conclusion
References
- 1. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferative effect of somatostatin and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
In Vivo Efficacy of Somatostatin Analogues: A Comparative Guide
Somatostatin analogues (SSAs) are a cornerstone in the management of neuroendocrine tumors (NETs) and hormonal disorders like acromegaly. By mimicking the natural hormone somatostatin, these therapeutic agents exert their effects primarily through binding to somatostatin receptors (SSTRs), leading to the inhibition of hormone secretion and tumor cell proliferation. This guide provides a comparative overview of the in vivo efficacy of three prominent SSAs: octreotide, lanreotide, and pasireotide, supported by experimental data from clinical and preclinical studies.
Data Presentation: Quantitative Efficacy Comparison
The in vivo efficacy of octreotide, lanreotide, and pasireotide has been evaluated in various clinical and preclinical settings. The following tables summarize key quantitative data from comparative studies in patients with acromegaly and neuroendocrine tumors.
Table 1: Clinical Efficacy in Acromegaly
| Parameter | Pasireotide LAR | Octreotide LAR | Lanreotide Autogel | Study Details |
| Biochemical Control (GH <2.5 µg/L & Normal IGF-1) | 15.4% (40mg), 20.0% (60mg) | 0% | 0% | PAOLA Study: 24-week, randomized, multicenter trial in 198 patients with inadequately controlled acromegaly. |
| IGF-1 Normalization | 24.6% (40mg), 26.2% (60mg) | 0% | 0% | Patients were previously treated with octreotide LAR or lanreotide Autogel. |
| Tumor Volume Reduction (>25%) | 18.5% (40mg), 10.8% (60mg) | 1.5% | 1.5% | The active control group continued on their prior therapy of octreotide LAR or lanreotide Autogel. |
Table 2: Clinical Efficacy in Neuroendocrine Tumors (NETs)
| Parameter | Pasireotide LAR (60mg) | Octreotide LAR (40mg) | Lanreotide Autogel (120mg) | Study Details |
| Median Progression-Free Survival (PFS) | 11.8 months | 6.8 months | Not directly compared in this study | Phase III study in 110 patients with metastatic NETs with symptoms refractory to available SSAs.[1][2] |
| Tumor Control Rate (Month 6) | 62.7% | 46.2% | Not directly compared in this study | Tumor control was defined as stable disease or partial response.[3] |
| Median Progression-Free Survival (PFS) | Not directly compared in this study | 38.7 months | 32.6 months | Retrospective analysis of 131 patients with GEP-NETs receiving first-line SSA therapy. |
| Median Overall Survival (OS) | Not directly compared in this study | Longer with Lanreotide | Longer than Octreotide LAR | Real-world retrospective cohort study of 305 patients with pancreatic or small bowel NETs. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.
Clinical Trial Protocol: Acromegaly (PAOLA Study)
-
Study Design: A 24-week, randomized, multicenter, open-label (active control) and double-blind (pasireotide) study.
-
Patient Population: 198 patients with inadequately controlled acromegaly (mean GH ≥2.5 µg/L and IGF-1 >1.3 times the upper limit of normal) despite at least 6 months of treatment with octreotide LAR (30 mg) or lanreotide Autogel (120 mg).
-
Treatment Arms:
-
Pasireotide LAR 40 mg intramuscularly every 28 days.
-
Pasireotide LAR 60 mg intramuscularly every 28 days.
-
Active control: continued treatment with either octreotide LAR 30 mg or lanreotide Autogel 120 mg.
-
-
Endpoint Measurement:
-
Biochemical Control: Growth hormone (GH) and insulin-like growth factor 1 (IGF-1) levels were measured at baseline and at regular intervals. GH levels were determined by a validated immunoassay. IGF-1 levels were measured using an enzyme-linked immunosorbent assay (ELISA) and normalized to age- and sex-adjusted reference ranges.[4][5]
-
Tumor Volume: Pituitary tumor volume was assessed by magnetic resonance imaging (MRI) at baseline and at the end of the study.
-
Preclinical In Vivo Xenograft Study Protocol
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human neuroendocrine tumor cells are cultured and then subcutaneously injected into the flank of the mice. Tumor fragments from a patient's tumor (patient-derived xenografts or PDXs) can also be implanted.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into different treatment groups.
-
Drug Administration: Somatostatin analogues (or vehicle control) are administered to the mice, typically via subcutaneous or intramuscular injection at specified doses and schedules.
-
Endpoint Measurement:
-
Tumor Volume: Tumor dimensions (length and width) are measured with calipers at regular intervals (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Progression-Free Survival (PFS): The time from the start of treatment until tumor volume reaches a predetermined endpoint or until the animal's health deteriorates is recorded.
-
Body Weight: Animal body weight is monitored as an indicator of general health and treatment toxicity.
-
Mandatory Visualizations
Somatostatin Receptor Signaling Pathway
The binding of somatostatin analogues to their receptors triggers a cascade of intracellular events that ultimately inhibit hormone secretion and cell proliferation.
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow: In Vivo Efficacy Study
The following diagram outlines a typical workflow for assessing the in vivo efficacy of somatostatin analogues in a preclinical tumor model.
Caption: Preclinical in vivo efficacy workflow.
References
- 1. A multicenter, randomized, blinded, phase III study of pasireotide LAR versus octreotide LAR in patients with metastatic neuroendocrine tumors (NET) with disease-related symptoms inadequately controlled by somatostatin analogs. - ASCO [asco.org]
- 2. researchgate.net [researchgate.net]
- 3. Phase III study of pasireotide long-acting release in patients with metastatic neuroendocrine tumors and carcinoid symptoms refractory to available somatostatin analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sceti.co.jp [sceti.co.jp]
- 5. Interpreting growth hormone and IGF-I results using modern assays and reference ranges for the monitoring of treatment effectiveness in acromegaly - PMC [pmc.ncbi.nlm.nih.gov]
Angiopeptin TFA: A Comparative Analysis of its Binding to the Somatostatin Receptor 2
For Immediate Release
This guide provides a detailed comparison of Angiopeptin TFA's binding affinity to the somatostatin receptor 2 (sst2) against other known ligands. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering objective experimental data and methodologies to support further investigation and decision-making.
Introduction to this compound and the sst2 Receptor
This compound is a synthetic, cyclic octapeptide analogue of somatostatin. It has been identified as a partial agonist for the somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[1][2][3][4] The sst2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in cellular regulation.[5] Activation of the sst2 receptor is known to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade is implicated in the inhibition of cell proliferation and hormone secretion, making the sst2 receptor a significant target in therapeutic areas such as oncology and endocrinology.
Comparative Binding Affinity
To quantitatively assess the binding of this compound to the sst2 receptor, its half-maximal inhibitory concentration (IC50) has been determined and compared with that of Octreotide, a well-established sst2 agonist. The IC50 value represents the concentration of a ligand that is required to displace 50% of a radiolabeled ligand from the receptor, providing a measure of its binding affinity.
| Compound | Receptor | IC50 (nM) | Ligand Type |
| This compound | sst2 | 0.26 | Partial Agonist |
| Octreotide | sst2 | ~1.0 | Agonist |
Table 1: Comparative IC50 values for this compound and Octreotide binding to the sst2 receptor.
The data clearly indicates that this compound binds to the sst2 receptor with high affinity, comparable to, and in this case, slightly stronger than the established sst2 agonist, Octreotide.
Experimental Protocol: Radioligand Binding Assay
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This technique is a gold standard for quantifying the interaction between a receptor and a ligand.
Objective: To determine the binding affinity (IC50) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the sst2 receptor.
Materials:
-
Cell membranes prepared from cells expressing the sst2 receptor.
-
Radiolabeled ligand with known high affinity for sst2 (e.g., [125I]Tyr3-Octreotide).
-
Unlabeled test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: A constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound are incubated with the sst2 receptor-expressing cell membranes in the assay buffer.
-
Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow of the radioligand binding assay and the downstream signaling pathway of the sst2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. [125I][Tyr3]octreotide labels human somatostatin sst2 and sst5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity | eLife [elifesciences.org]
- 5. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiopeptin TFA: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Angiopeptin TFA's receptor binding profile, focusing on its primary targets and potential for cross-reactivity with other G protein-coupled receptor (GPCR) families. While direct binding data of this compound on several receptor families remains to be fully elucidated, this document summarizes available data for its primary targets and draws comparisons with the well-established pharmacology of dopamine, adrenergic, and opioid receptors. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting their own studies.
Summary of this compound Receptor Affinity
This compound, a synthetic cyclic octapeptide analog of somatostatin, demonstrates high affinity and partial agonist activity at somatostatin receptor subtypes 2 (sst2) and 5 (sst5).[1][2][3][4] This selectivity is crucial for its biological effects, which include the inhibition of growth hormone release and insulin-like growth factor-1 (IGF-1) production.[1]
| Receptor | Ligand | IC50 (nM) | Reference |
| Somatostatin Receptor 2 (sst2) | This compound | 0.26 | |
| Somatostatin Receptor 5 (sst5) | This compound | 6.92 |
Table 1: Binding Affinity of this compound for Somatostatin Receptors. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for human sst2 and sst5 receptors.
Cross-Reactivity Profile: A Comparative Overview
Currently, there is a lack of direct experimental data quantifying the binding affinity (Ki or IC50 values) of this compound for dopamine, adrenergic, or opioid receptors. However, the known interactions between the somatostatin and dopamine receptor systems, particularly the formation of sst5/dopamine D2 receptor hetero-oligomers, suggest a potential for functional crosstalk.
Below is a comparative table summarizing the typical binding affinities of endogenous and common synthetic ligands for somatostatin, dopamine, adrenergic, and opioid receptors to provide a framework for considering potential cross-reactivity.
| Receptor Family | Receptor Subtype | Endogenous Ligand | Typical Agonist | Typical Antagonist |
| Somatostatin | sst2 | Somatostatin | Octreotide | |
| sst5 | Somatostatin | |||
| Dopamine | D1 | Dopamine | SKF-81297 | SCH-23390 |
| D2 | Dopamine | Bromocriptine | Haloperidol | |
| Adrenergic | α1 | Norepinephrine, Epinephrine | Phenylephrine | Prazosin |
| α2 | Norepinephrine, Epinephrine | Clonidine | Yohimbine | |
| β1 | Norepinephrine, Epinephrine | Dobutamine | Atenolol | |
| β2 | Epinephrine | Albuterol | Propranolol | |
| Opioid | µ (mu) | β-endorphin, Endomorphins | Morphine | Naloxone |
| δ (delta) | Enkephalins | SNC80 | Naltriben | |
| κ (kappa) | Dynorphins | U-50488 | Norbinaltorphimine |
Table 2: Overview of Key GPCR Families and their Ligands. This table provides a general reference for the primary endogenous and common synthetic ligands for each receptor family.
Signaling Pathway Comparison
The functional consequences of receptor activation are determined by the downstream signaling pathways. This compound, through its action on sst2 and sst5 receptors, primarily couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity. The following diagrams illustrate the canonical signaling pathways for each receptor family.
Figure 1: GPCR Signaling Pathways. A diagram illustrating the primary signaling cascades associated with somatostatin, dopamine, adrenergic, and opioid receptors.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed protocols for key experimental assays are provided below.
Radioligand Displacement Assay
This assay is used to determine the binding affinity of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from a receptor.
References
A Head-to-Head Comparison of Angiopeptin TFA and Other Peptides for Researchers
This guide provides a detailed, data-driven comparison of Angiopeptin TFA with other relevant peptides, specifically targeting researchers, scientists, and professionals in drug development. The information presented is based on publicly available experimental data to facilitate an objective evaluation of this compound's performance and mechanism of action.
Introduction to this compound
This compound is a synthetic, cyclic octapeptide analogue of the natural hormone somatostatin.[1] It primarily functions as a partial agonist for the somatostatin receptor subtypes 2 (sst2) and 5 (sst5), with a higher affinity for sst2.[2] This interaction triggers a cascade of intracellular signaling events that can lead to the inhibition of cell proliferation and hormone secretion. Its potential therapeutic applications have been explored in areas such as the prevention of restenosis following coronary angioplasty and the inhibition of tumor growth.[1][3]
Quantitative Performance Comparison
To provide a clear comparison of this compound's biological activity, the following tables summarize key quantitative data from head-to-head studies. The primary comparison is with the native peptide, Somatostatin (SRIF).
In Vitro Antiproliferative Activity
The antiproliferative effects of this compound and Somatostatin were evaluated by measuring the inhibition of basic fibroblast growth factor (bFGF)-stimulated cell regrowth in different cell lines.
Table 1: Inhibition of bFGF-stimulated Cell Regrowth in CHO-K1 Cells Expressing Human Somatostatin Receptors [3]
| Peptide | Receptor Subtype | pIC50 | Maximum Inhibition (%) |
| This compound | h sst2 | 8.69 ± 0.25 | 44.6 ± 2.7 (at 100 nM) |
| h sst5 | No agonist activity | - | |
| Somatostatin (SRIF) | h sst2 | 8.05 ± 0.03 | Not specified |
| h sst5 | 8.56 ± 0.12 | Not specified |
Table 2: Inhibition of bFGF-stimulated Cell Regrowth in CHO-K1 Cells Expressing Rat Somatostatin Receptors
| Peptide | Receptor Subtype | pIC50 | Maximum Inhibition (%) |
| This compound | r sst2 | 8.08 ± 0.24 | Not specified |
| r sst5 | 8.60 ± 0.16 | 57.7 ± 3.6 (at 100 nM) | |
| Somatostatin (SRIF) | r sst2 | 7.98 ± 0.24 | Not specified |
| r sst5 | 8.50 ± 0.12 | Not specified |
Table 3: Inhibition of bFGF-stimulated Cell Regrowth in Rat Aortic Vascular Smooth Muscle Cells (VSMC)
| Peptide | pIC50 | Remarks |
| This compound | - | Weak agonist activity; inhibition only at >100 nM |
| Somatostatin (SRIF) | 8.04 ± 0.08 | Concentration-dependent inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Cell Proliferation Assay (Wound Healing Model)
This protocol is based on the methodology used to assess the antiproliferative effects of Angiopeptin and Somatostatin.
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with human or rat sst2 or sst5 receptors, or rat aortic vascular smooth muscle cells (VSMC), are cultured to confluence in appropriate media.
-
Wounding: A "wound" is created in the confluent cell monolayer by scraping with a pipette tip.
-
Treatment: The cells are washed to remove debris, and then incubated with fresh medium containing basic fibroblast growth factor (bFGF) to stimulate cell proliferation and migration. Various concentrations of this compound or Somatostatin are added to the medium.
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for cell regrowth into the denuded area.
-
Quantification: The extent of cell regrowth is quantified by capturing images at the beginning and end of the incubation period and measuring the area of the wound. The inhibition of regrowth in treated wells is calculated relative to the control (bFGF alone).
-
Data Analysis: Concentration-response curves are generated, and pIC50 values (the negative logarithm of the molar concentration of an inhibitor that produces 50% of the maximum possible inhibition) are calculated.
In Vivo Inhibition of Neointimal Formation (Rat Balloon Injury Model)
This protocol describes a common in vivo model to assess the effect of compounds on restenosis.
-
Animal Model: Male Sprague-Dawley rats are used for this procedure.
-
Anesthesia and Surgical Preparation: The rats are anesthetized, and the common carotid artery is surgically exposed.
-
Balloon Injury: A balloon catheter is introduced into the carotid artery. The balloon is inflated to denude the endothelium and cause vessel wall injury, which stimulates smooth muscle cell proliferation and neointima formation.
-
Drug Administration: this compound or a control substance is administered to the animals, typically via subcutaneous infusion or another systemic route, for a specified duration before and after the injury.
-
Tissue Harvesting and Processing: After a defined period (e.g., 2 weeks), the animals are euthanized, and the injured arterial segments are harvested, fixed, and embedded in paraffin.
-
Histological Analysis: The arterial sections are stained (e.g., with hematoxylin and eosin) to visualize the different layers of the vessel wall.
-
Quantification: Morphometric analysis is performed to measure the area of the neointima, media, and lumen. The ratio of neointima to media area is calculated as a measure of the extent of restenosis.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz, illustrate key biological pathways and experimental procedures related to this compound.
References
- 1. Somatostatin Receptor 2 signaling promotes growth and tumor survival in Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of somatostatin, somatostatin analogs, and endothelial cell somatostatin gene transfer on smooth muscle cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of somatostatin and angiopeptin on cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Angiopeptin TFA: A Distinctive Somatostatin Receptor 2 Agonist for Targeted Research Applications
For researchers in pharmacology, cell biology, and drug development, the choice of a suitable sst2 agonist is critical for achieving specific and reproducible experimental outcomes. While a range of sst2 agonists are available, Angiopeptin TFA, a cyclic octapeptide analog of somatostatin, presents a unique pharmacological profile that distinguishes it from other agonists like octreotide and lanreotide. This guide provides a comprehensive comparison of this compound with other sst2 agonists, supported by experimental data, to aid researchers in selecting the optimal compound for their studies.
This compound has been identified as a partial agonist at the human somatostatin receptor subtype 2 (sst2) and displays a notable lack of agonist activity at the human sst5 receptor. This profile, coupled with species-specific differences in its activity, suggests its potential utility in specific research contexts, particularly in studies related to vascular smooth muscle cell proliferation and coronary atherosclerosis.
Comparative Analysis of Receptor Binding and Functional Activity
A key differentiator of this compound lies in its distinct binding affinity and functional efficacy at somatostatin receptors compared to the endogenous ligand, somatostatin (SRIF), and other synthetic analogs.
| Compound | Receptor Subtype | IC50 (nM) | Agonist/Partial Agonist/Antagonist | Cell Line | Assay Type |
| This compound | sst2 | 0.26[1] | Weak Partial Agonist[1] | - | - |
| sst5 | 6.92[1] | Weak Partial Agonist[1] | - | - | |
| Angiopeptin | human sst2 | pIC50 = 8.69 ± 0.25 | Partial Agonist (44.6 ± 2.7% inhibition)[2] | CHO-K1 | bFGF-stimulated cell re-growth |
| human sst5 | - | No Agonist Activity | CHO-K1 | bFGF-stimulated cell re-growth | |
| rat sst2 | pIC50 = 8.08 ± 0.24 | Agonist | CHO-K1 | bFGF-stimulated cell re-growth | |
| rat sst5 | pIC50 = 8.60 ± 0.16 | Partial Agonist (57.7 ± 3.6% inhibition) | CHO-K1 | bFGF-stimulated cell re-growth | |
| Somatostatin (SRIF) | human sst2 | pIC50 = 8.05 ± 0.03 | Agonist | CHO-K1 | bFGF-stimulated cell re-growth |
| human sst5 | pIC50 = 8.56 ± 0.12 | Agonist | CHO-K1 | bFGF-stimulated cell re-growth | |
| Octreotide | sst2 | - | Agonist | - | - |
| sst3 | - | Moderate Affinity | - | - | |
| sst5 | - | Moderate Affinity | - | - | |
| Lanreotide | sst2 | - | Agonist | - | - |
| sst5 | - | Moderate Affinity | - | - |
The partial agonism of Angiopeptin at the human sst2 receptor is a critical characteristic. Unlike full agonists such as somatostatin and octreotide, which elicit a maximal response, a partial agonist produces a submaximal response even at saturating concentrations. This property can be advantageous in experimental settings where a more nuanced or modulated receptor activation is desired, potentially avoiding receptor desensitization or downstream signaling pathway overstimulation that can occur with full agonists.
Furthermore, the lack of agonist activity at the human sst5 receptor provides a degree of selectivity that can be beneficial in dissecting the specific roles of sst2 in cellular processes.
Species-Specific Activity: A Key Consideration
A significant finding from comparative studies is the species-specific difference in Angiopeptin's activity. While it acts as a partial agonist at the human sst2 receptor, it functions as a full agonist at the rat sst2 receptor. This highlights the importance of selecting the appropriate model system when studying the effects of Angiopeptin and extrapolating findings.
Interestingly, in CHO-K1 cells expressing the rat sst2(b) receptor splice variant, both somatostatin and angiopeptin were found to stimulate basal cell re-growth and proliferation, an effect opposite to the inhibition observed with the sst2(a) isoform. This proliferative effect was dependent on a pertussis toxin-sensitive G-protein and a tyrosine kinase, suggesting the involvement of distinct signaling pathways for this receptor isoform.
Signaling Pathways and Cellular Effects
The primary mechanism of action for sst2 agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates various downstream signaling cascades, ultimately affecting cellular processes like proliferation and hormone secretion.
In the context of vascular smooth muscle cells (VSMCs), Angiopeptin has been shown to inhibit proliferation. This anti-proliferative effect is a key area of research for its potential therapeutic applications in conditions like coronary restenosis.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound to a specific receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 cells expressing human sst2).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled somatostatin analog (e.g., [125I]-somatostatin) and varying concentrations of the unlabeled test compound (e.g., this compound, octreotide).
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
Cell Proliferation Assay (bFGF-stimulated re-growth)
This assay measures the ability of a compound to inhibit mitogen-stimulated cell growth.
-
Cell Culture: Plate cells (e.g., CHO-K1 cells expressing sst2 or primary vascular smooth muscle cells) in a multi-well plate and grow to confluence.
-
Wounding: Create a "wound" in the confluent monolayer by scraping with a pipette tip.
-
Treatment: Treat the cells with a mitogen (e.g., basic fibroblast growth factor, bFGF) in the presence or absence of varying concentrations of the sst2 agonist being tested.
-
Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for cell migration and proliferation into the wounded area.
-
Quantification: Quantify the extent of cell re-growth into the wounded area by microscopy and image analysis.
-
Data Analysis: Calculate the percentage of inhibition of bFGF-stimulated re-growth for each concentration of the test compound.
Why Choose this compound?
The decision to use this compound over other sst2 agonists will depend on the specific research question and experimental design.
Potential advantages of this compound include:
-
Partial Agonism at human sst2: For studies investigating the nuanced effects of sst2 activation or aiming to avoid receptor desensitization, the partial agonist nature of this compound is a distinct advantage.
-
Selectivity against human sst5: The lack of agonist activity at the human sst5 receptor allows for more targeted investigation of sst2-mediated effects.
-
Species-Specific Activity: The differential activity between human and rat sst2 receptors provides a unique tool for comparative pharmacology studies.
-
Focus on Vascular Proliferation: Its documented inhibitory effects on vascular smooth muscle cell proliferation make it a particularly relevant tool for research in cardiovascular diseases like restenosis.
References
Unraveling the Potency of Angiopeptin TFA: A Comparative Analysis with its Analogs
For Researchers, Scientists, and Drug Development Professionals
Angiopeptin, a synthetic analog of the naturally occurring hormone somatostatin, has garnered significant interest for its therapeutic potential, particularly in cardiovascular diseases and oncology. Its trifluoroacetate salt, Angiopeptin TFA, is a well-characterized member of this class of compounds. This guide provides a comprehensive comparison of the biological potency of this compound with other key somatostatin analogs, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in research and development efforts.
Comparative Biological Potency: A Data-Driven Overview
The biological activity of Angiopeptin and its analogs is primarily mediated through their interaction with the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein coupled receptors. The binding affinity and selectivity for these receptor subtypes, as well as the subsequent downstream signaling, dictate the specific pharmacological effects of each analog.
The following table summarizes the quantitative data on the biological potency of this compound and other notable somatostatin analogs. The data has been compiled from various in vitro studies.
| Analog | Receptor Binding Affinity (IC50/Ki, nM) | Inhibition of Growth Hormone (GH) Release | Anti-proliferative Activity |
| This compound | sst2: 0.26, sst5: 6.92[1] | Potent inhibitor[2] | Inhibits vascular smooth muscle cell proliferation[2][3] |
| Octreotide | sst2: High affinity, sst5: Moderate affinity | Potent inhibitor[4] | Effective in neuroendocrine tumors |
| Lanreotide | sst2: High affinity, sst5: Moderate affinity | Effective in acromegaly | Anti-tumor effects demonstrated |
| Pasireotide (SOM230) | Broad affinity for sst1, sst2, sst3, and sst5 | More potent than octreotide in some cases | Effective in Cushing's disease and acromegaly |
Note: IC50 and Ki values represent the concentration of the analog required to inhibit 50% of radioligand binding. Lower values indicate higher binding affinity. The anti-proliferative activity is often cell-type and context-dependent.
Key Signaling Pathways
The biological effects of Angiopeptin and its analogs are initiated by their binding to somatostatin receptors, which triggers a cascade of intracellular signaling events. A primary mechanism of action is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects various cellular processes, including hormone secretion and cell proliferation. Furthermore, these analogs can influence ion channel activity and activate phosphotyrosine phosphatases.
A crucial aspect of Angiopeptin's anti-proliferative effect is its ability to interfere with growth factor signaling pathways, notably the Insulin-like Growth Factor-1 (IGF-1) pathway. By inhibiting the release of growth hormone, Angiopeptin indirectly reduces the production of IGF-1, a potent mitogen for many cell types, including vascular smooth muscle cells.
Below are diagrams illustrating the key signaling pathways involved.
Experimental Protocols
The following sections provide generalized methodologies for key experiments used to assess the biological potency of this compound and its analogs. Specific parameters may need to be optimized for individual experimental setups.
Radioligand Binding Assay (for Receptor Affinity)
This assay measures the ability of a test compound (e.g., Angiopeptin analog) to compete with a radiolabeled ligand for binding to a specific somatostatin receptor subtype.
Objective: To determine the binding affinity (IC50 or Ki) of Angiopeptin analogs to specific somatostatin receptor subtypes.
Workflow:
Materials:
-
Cell lines stably expressing a single human or rat somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells).
-
Radiolabeled somatostatin analog (e.g., [125I]-Tyr11-SRIF-14 or [125I]-MK-678).
-
Unlabeled this compound and its analogs.
-
Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test analog. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma or beta counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor analog. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (e.g., MTT or [3H]-Thymidine Incorporation)
This assay assesses the ability of Angiopeptin analogs to inhibit the proliferation of cells, such as vascular smooth muscle cells (VSMCs) or tumor cell lines.
Objective: To determine the anti-proliferative efficacy (e.g., IC50) of Angiopeptin analogs.
Workflow:
References
- 1. glpbio.com [glpbio.com]
- 2. Peptide inhibition of myointimal proliferation by angiopeptin, a somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiopeptin: experimental and clinical studies of inhibition of myointimal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Angiopeptin TFA
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. Angiopeptin TFA, a synthetic peptide, contains a trifluoroacetate (TFA) salt, which necessitates specific handling and disposal protocols due to the corrosive nature of trifluoroacetic acid. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, consolidation of critical safety data, and a clear visual workflow to support operational safety.
Core Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (nitrile gloves are recommended), and a laboratory coat.[1] All handling and disposal operations should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[1][2]
Quantitative Data for Trifluoroacetic Acid (TFA)
Trifluoroacetic acid is the hazardous component of this compound that dictates the disposal requirements. The following table summarizes key quantitative and safety data for TFA.
| Property | Value |
| CAS Number | 76-05-1 |
| Boiling Point | 72.4 °C (162.3 °F) |
| Melting Point | -15.4 °C (4.3 °F) |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) |
| Skin Corrosion | Sub-category 1A (Causes severe skin burns and eye damage) |
| Serious Eye Damage | Category 1 (Causes serious eye damage) |
| Chronic Aquatic Hazard | Category 3 (Harmful to aquatic life with long lasting effects) |
This data is compiled from multiple sources.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.
Waste Segregation and Collection
-
Dedicated Waste Container : All waste containing this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be collected in a designated and compatible hazardous waste container.[4] Suitable containers are made of glass or polyethylene.
-
Avoid Mixing : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Specifically, keep it segregated from bases, oxidizing agents, and reducing agents.
Labeling of Waste Containers
-
Clear Identification : The waste container must be clearly labeled as "Hazardous Waste."
-
Full Chemical Name : Use the full chemical name, "this compound" or "Trifluoroacetic Acid Waste," on the label. Avoid using abbreviations or chemical formulas.
-
Hazard Symbols : Affix appropriate hazard symbols, such as "Corrosive," to the container.
Storage of Waste
-
Secure Location : Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area, away from general laboratory traffic.
-
Secondary Containment : It is best practice to store the primary waste container within a secondary containment vessel to prevent the spread of material in case of a leak.
-
Incompatible Materials : Ensure the storage area is away from incompatible materials.
Disposal Procedure
-
Institutional EHS : Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office.
-
Do Not Pour Down the Drain : Under no circumstances should this compound waste be disposed of down the drain.
-
Licensed Disposal Company : The ultimate disposal of the waste will be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.
Spill Management
-
Small Spills : For small spills, carefully neutralize the material with a suitable agent like sodium carbonate. Absorb the neutralized spill with an inert material (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Large Spills : In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures.
Experimental Workflow and Signaling Pathway Diagrams
To further clarify the procedural flow, the following diagrams illustrate the key decision points and steps in the this compound disposal process.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Key considerations for handling this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
